3-Formyl rifamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H47NO13 |
|---|---|
Poids moléculaire |
725.8 g/mol |
Nom IUPAC |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13?,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 |
Clé InChI |
BBNQHOMJRFAQBN-IPZONSSCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl rifamycin, also known as rifaldehyde, is a pivotal semi-synthetic derivative of the rifamycin class of antibiotics.[1] While it possesses inherent antibacterial properties, its primary significance lies in its role as a key intermediate in the synthesis of clinically vital antitubercular drugs, such as Rifampicin.[1][2] The introduction of a highly reactive formyl group at the C-3 position of the naphthoquinone chromophore makes it a versatile scaffold for medicinal chemists to develop novel rifamycin analogues with improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its key chemical and biological pathways.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for its handling, formulation, and further chemical modification.
Identification and Chemical Structure
| Property | Value | Reference |
| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [3] |
| Synonyms | 3-Formylrifamycin SV, Rifaldehyde, Rifamycin AF, 3-Formylrifampicin SV, NCI 145-635 | [2][3] |
| CAS Number | 13292-22-3 | [3][4][5][6] |
| Chemical Formula | C₃₈H₄₇NO₁₃ | [3][4][5][6] |
| Molecular Weight | 725.78 g/mol | [3][4][5][6] |
| Appearance | Red to Very Dark Red or Black-Red Crystalline Solid | [1][4][7] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | >122 °C (dec.); 182-184 °C | [1][4][7] |
| Boiling Point | 855.4 ± 65.0 °C (Predicted) | [1][4] |
| Density | 1.370 ± 0.10 g/cm³ (Predicted) | [1][7] |
| pKa | 4.75 ± 0.70 (Predicted) | [4][7] |
| logP | 2.85 (Predicted) | [8] |
Solubility Profile
This compound exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions.[1][9]
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [1] |
| Methanol | Slightly Soluble (Sonication may aid) | [1][4][7] |
| Chloroform | Slightly Soluble | [1][4][7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble; 62.5 mg/mL (86.11 mM) with ultrasound | [4][7][9] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Recommendation | Reference |
| Temperature | -20°C, under inert atmosphere (e.g., Nitrogen) | [2][4][7][10] |
| Light | Store in light-protected containers | [1] |
| Atmosphere | Store in tightly sealed containers under dry conditions | [1] |
| pH Stability | Stable in neutral to slightly acidic conditions. Undergoes hydrolysis or rearrangement in strong alkaline environments. | [1] |
| Chemical Stability | Exposure to light or oxygen can lead to oxidative decomposition. | [1] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic methods are essential for the identification and purity assessment of this compound.
| Analysis Type | Characteristic Data | Reference |
| UV-Vis (λmax) | 220, 240, 262, 324, 489 nm; 475-525 nm | [1][2] |
| Infrared (IR) | ~1730 cm⁻¹ (formyl C=O stretch), ~1660 cm⁻¹ (quinone C=O stretch) | [1] |
| ¹H NMR | Aldehydic proton resonance near δ 9.5-10.0 ppm | [1] |
| HPLC/TLC | Standard methods for purity assessment | [1] |
| LC-MS | Used for molecular weight confirmation | [1] |
Key Signaling and Chemical Pathways
The following diagrams illustrate the mechanism of action, synthetic utility, and a key degradation pathway related to this compound.
References
- 1. thinksrs.com [thinksrs.com]
- 2. karger.com [karger.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 3-Formyl Rifamycin: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Formyl rifamycin, also known as rifaldehyde, is a pivotal semi-synthetic intermediate derived from the rifamycin family of antibiotics. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone core, which serves as a chemical handle for the synthesis of a wide array of clinically significant rifamycin derivatives, including the cornerstone anti-tuberculosis drug, rifampicin. This guide provides a comprehensive overview of the chemical structure, formula, and physical properties of this compound. It details an experimental protocol for its synthesis from rifampicin and presents its characteristic spectroscopic data.
Chemical Structure and Formula
This compound belongs to the ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging a naphthoquinone chromophore. The introduction of a formyl group at the 3-position is the key structural feature that distinguishes it from its precursor, rifamycin SV.
Chemical Formula: C₃₈H₄₇NO₁₃[1][2]
Molecular Weight: 725.78 g/mol [2]
IUPAC Name: [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | References |
| Appearance | Black-red solid | - |
| Melting Point | >122 °C (decomposes) | - |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | - |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Spectroscopic Data
The spectroscopic data provides confirmation of the chemical structure of this compound.
UV-Visible Spectroscopy
| λmax (nm) |
| 220, 240, 262, 324, 489 |
[Data sourced from commercial supplier information[1]]
Mass Spectrometry
| Technique | Ionization Mode | Observed m/z |
| LC-ESI-QTOF | Positive | 726.3119765, 748.293918 |
[Data sourced from PubChem[3]]
Experimental Protocols
Synthesis of this compound SV from Rifampicin
This protocol describes the acid hydrolysis of rifampicin to yield this compound SV.
Materials:
-
Rifampicin (100 g)
-
Deionized water (1200 mL)
-
Hydrochloric acid (35-37%, 50 mL)
-
Ethyl acetate (1000 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add 100 g of rifampicin and 1200 mL of deionized water.
-
Add 50 mL of hydrochloric acid (35-37%) to the suspension.
-
Heat the reaction mixture to 55°C and maintain this temperature for 8 hours with stirring.
-
After 8 hours, cool the mixture to 10°C.
-
Extract the product with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: Approximately 83.78 g (95.0%)[4]
Logical Workflow
The synthesis of this compound from rifampicin is a crucial step in the preparation of various other rifamycin analogs. The following diagram illustrates this key transformation.
Caption: Synthesis of this compound from Rifampicin.
Conclusion
This compound is a vital synthon in medicinal chemistry, particularly in the development of new antibacterial agents. Its well-defined chemical structure and the reactivity of its formyl group allow for extensive modification, leading to the generation of a diverse library of rifamycin analogs with potentially improved therapeutic profiles. The synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel anti-infective drugs.
References
An In-depth Technical Guide to 3-Formyl Rifamycin: CAS Number, Identification, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin class of antibiotics. It details the compound's identification, including its Chemical Abstracts Service (CAS) number, molecular and structural properties, and spectroscopic characteristics. A detailed experimental protocol for its synthesis from rifampicin is provided, alongside a visual representation of the synthetic workflow. This document serves as a crucial resource for professionals engaged in antibiotic research, development, and medicinal chemistry, offering consolidated data and methodologies to facilitate further investigation and application of this important compound.
Introduction
This compound, also known as rifaldehyde, is a pivotal intermediate in the synthesis of various clinically significant rifamycin antibiotics, including rifampicin, rifabutin, and rifapentine.[1] These antibiotics are fundamental in the treatment of mycobacterial infections such as tuberculosis and leprosy.[1] The introduction of a formyl group at the C-3 position of the rifamycin ansa-chain imparts enhanced chemical reactivity, making it a versatile precursor for the development of new derivatives with potentially improved pharmacological profiles.[1] Its primary mechanism of action, like other rifamycins, involves the inhibition of bacterial DNA-dependent RNA polymerase.[1] This guide offers an in-depth look at its chemical identity, physical properties, and a detailed methodology for its preparation.
Compound Identification
The definitive identification of this compound is established by its unique CAS number and a combination of its molecular and spectroscopic data.
Table 1: Compound Identification and General Properties
| Parameter | Value | Reference |
| CAS Number | 13292-22-3 | [2][3][4][5] |
| Synonyms | This compound SV, Rifaldehyde, 3-Formyl rifampicin SV, NCI 145-635 | [3][4] |
| Molecular Formula | C₃₈H₄₇NO₁₃ | [4][6] |
| Molecular Weight | 725.78 g/mol | [4][6] |
| Appearance | Reddish to orange crystalline powder; Black-Red Solid | [1][4] |
| Solubility | Good solubility in dimethylformamide, methanol, and chloroform. Slightly soluble in DMSO and sonicated methanol. | [1][4] |
Physicochemical and Spectroscopic Data
The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties that are crucial for its characterization and quality control.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 182-184 °C | [4][5] |
| Boiling Point | 855.4 °C at 760 mmHg | [4] |
| Density | 1.37 g/cm³ | [4] |
| Refractive Index | 1.633 | [4] |
| pKa | 4.75 ± 0.70 (Predicted) | [4] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
Table 3: Spectroscopic Data for Structural Elucidation
| Spectroscopic Method | Characteristic Data | Reference |
| UV-Vis | Maxima around 220, 240, 262, 324, 489 nm due to the extended conjugated naphthoquinone system. | [1][3] |
| Infrared (IR) | Carbonyl stretching bands near 1730 cm⁻¹ (formyl group) and 1660 cm⁻¹ (quinone moiety). | [1] |
| Proton NMR (¹H NMR) | Distinctive aldehydic proton resonance near δ 9.5-10.0 ppm. | [1] |
| Mass Spectrometry | LC-MS can be used for molecular weight confirmation. | [1] |
Synthesis of this compound
This compound is commonly synthesized via the acidic hydrolysis of rifampicin. The following section details a robust experimental protocol for this conversion.
Experimental Protocol: Synthesis from Rifampicin
This protocol is adapted from the procedure described in patent CN111018887A.[7]
Materials:
-
Rifampicin (to be purified)
-
Deionized Water
-
Hydrochloric Acid (35%-37%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate aqueous solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 100 g of rifampicin to 1200 mL of water.
-
Acidification: To the suspension, add 50 mL of hydrochloric acid (35%-37%).
-
Hydrolysis: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.
-
Cooling: After the reaction is complete, cool the mixture to 10°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 1000 mL of ethyl acetate.
-
Washing: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Drying: Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentration: Concentrate the dried organic layer under reduced pressure to yield the product, this compound SV.
Expected Yield: Approximately 83.78 g (95.0%).[7]
Synthetic Workflow Diagram
The logical flow of the synthesis protocol is illustrated in the following diagram.
Caption: Synthetic Workflow for this compound from Rifampicin.
Conclusion
This technical guide has consolidated essential data for this compound (CAS: 13292-22-3), a compound of significant interest in medicinal chemistry and antibiotic development. The provided tables of identification, physicochemical, and spectroscopic data offer a quick reference for researchers. Furthermore, the detailed experimental protocol for its synthesis from rifampicin, complete with a workflow diagram, provides a practical basis for its laboratory preparation. This information is intended to support and streamline future research and development efforts centered on this versatile rifamycin derivative.
References
- 1. Cas 13292-22-3,this compound SV | lookchem [lookchem.com]
- 2. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Isonicotinoyl Hydrazone | C44H52N4O13 | CID 171038831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 7. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
3-Formyl Rifamycin: An In-Depth Technical Guide on its Role as a Rifampicin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a cornerstone in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the human body. While 25-desacetyl rifampin is its most well-known and microbiologically active metabolite, another significant derivative, 3-formyl rifamycin, has been identified. This technical guide provides a comprehensive overview of this compound as a metabolite of rifampicin, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing the metabolic context. Understanding the formation and pharmacokinetics of this metabolite is crucial for a complete picture of rifampicin's disposition and for the development of novel rifamycin derivatives.
Quantitative Data on this compound Pharmacokinetics
Table 1: Summary of Available Quantitative Data
| Parameter | Value | Reference |
| Urinary Excretion of 3-Formylrifamycin SV (24h) | < 6 mg | [2] |
Further research is required to obtain more comprehensive quantitative pharmacokinetic parameters for this compound in plasma.
Metabolic Pathway of Rifampicin to this compound
The biotransformation of rifampicin to this compound is understood to be an oxidative process. While the specific enzymes have not been definitively identified in the literature, it is widely accepted that cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of rifampicin.[3][4] The formation of this compound likely involves the oxidation of the methyl group at the C3 position of the rifamycin SV core to an aldehyde.
The following diagram illustrates the proposed metabolic conversion:
References
- 1. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Spectroscopic and Structural Elucidation of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin, also known as rifaldehyde, is a key semi-synthetic derivative of the rifamycin class of antibiotics. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the ansa-chain, which serves as a versatile handle for the synthesis of a wide array of rifamycin analogs with modified pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of this compound, detailed experimental protocols for its characterization, and a workflow for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.5-10.0[1] | Singlet | Aldehydic proton (-CHO) |
| Additional Protons | - | Protons of the rifamycin ansa-chain and naphthoquinone core |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Expected Ranges | - |
| ~190-200 | Aldehyde Carbonyl (C=O) |
| ~170 | Acetyl Carbonyl (C=O) |
| ~105-165 | Aromatic/Olefinic Carbons |
| ~70-90 | Oxygenated Carbons |
| ~10-40 | Aliphatic Carbons |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1730[1] | C=O stretch (Formyl group) |
| ~1660[1] | C=O stretch (Quinone moiety) |
| Additional Bands | - |
| ~3400-3500 | O-H stretch (Hydroxyl groups) |
| ~2900-3000 | C-H stretch (Aliphatic) |
| ~1000-1300 | C-O stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion Type |
| 726.3120 | [M+H]⁺ |
| 748.2939 | [M+Na]⁺ |
| 724.2974 | [M-H]⁻ |
Note: The molecular formula of this compound is C₃₈H₄₇NO₁₃, with a molecular weight of 725.78 g/mol .
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on methods used for rifamycin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Data Acquisition :
-
Acquire ¹H NMR spectra to observe the proton signals, paying close attention to the downfield region for the characteristic aldehyde proton.
-
Acquire ¹³C NMR spectra, including DEPTq (or similar) experiments to aid in the identification of quaternary, CH, CH₂, and CH₃ carbons.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, to aid in the complete assignment of the spectra.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Thin Film Method : Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Identify the characteristic absorption bands for the formyl and quinone carbonyl groups, as well as other functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to facilitate ionization.
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in both positive and negative ion modes. In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.
-
For structural confirmation, tandem MS (MS/MS) experiments can be performed. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Synthesis and Characterization Workflow
The following diagrams illustrate the synthesis of this compound from rifampicin and a general workflow for its spectroscopic characterization.
Caption: Synthesis of this compound from Rifampicin.
Caption: Spectroscopic Characterization Workflow.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Formyl rifamycin, a key intermediate in the synthesis of various rifamycin antibiotics. Understanding these physicochemical properties is crucial for its handling, formulation development, and for ensuring the quality and efficacy of its derivatives.
Solubility Profile
This compound is characterized as a reddish to orange crystalline powder. Its solubility is a critical factor in its application in both synthesis and biological studies.
Qualitative Solubility:
This compound exhibits good solubility in several organic solvents, including dimethylformamide (DMF), methanol, and chloroform.[] It is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol, where sonication may be required to aid dissolution.[2][3]
Quantitative Solubility Data:
The following table summarizes the quantitative solubility data for this compound in various solvent systems.
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL (86.11 mM) | Ultrasonic assistance is needed.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.87 mM) | Results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (2.87 mM) | Forms a suspended solution; requires ultrasonic assistance.[4] |
It is important to note that this compound SV, a closely related compound and a degradation product of rifampicin, is described as a poorly soluble compound, particularly in acidic media.[5][6]
Stability Profile
The stability of this compound is influenced by several environmental factors, including pH, light, and oxygen.
General Stability and Storage:
To prevent degradation, this compound should be stored in tightly sealed, light-protected containers under dry and cool conditions.[] For long-term storage, a temperature of -20°C is recommended.[3][4] Stock solutions prepared in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4]
pH-Dependent Stability:
This compound is relatively stable in neutral to slightly acidic conditions.[] However, it is susceptible to degradation in strongly alkaline environments, where it can undergo hydrolysis or rearrangement.[]
Degradation Pathways:
This compound is a known degradation product of the antibiotic rifampicin, particularly in acidic environments. The hydrolysis of rifampicin yields this compound SV and 1-amino-4-methylpiperazine.[5][7] This degradation process is notably accelerated in the presence of isoniazid, another first-line anti-tuberculosis drug.[5][6]
Exposure to light or oxygen can trigger oxidative decomposition and fading of its characteristic color, which arises from the naphthoquinone chromophore.[]
The following diagram illustrates the formation of this compound SV from Rifampicin.
Experimental Protocols
This section details the methodologies for assessing the solubility and stability of this compound.
3.1. Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffer solutions of varying pH.
-
Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
3.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products.
Protocol: General Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the samples to a variety of stress conditions as outlined in the table below. Include a control sample stored under normal conditions.
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C). |
| Base Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Store solid powder and solutions at elevated temperatures (e.g., 60°C, 80°C). |
| Photostability | Expose solid powder and solutions to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours). |
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS, to quantify the remaining this compound and to detect and identify any degradation products.
The following workflow illustrates the process of a forced degradation study.
3.3. Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of rifamycin derivatives due to its specificity and sensitivity.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detection at a wavelength corresponding to the absorption maximum of this compound (typically around 475-525 nm).[]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Column oven set to a constant temperature (e.g., 30°C).
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Conclusion
The solubility and stability of this compound are critical parameters that dictate its handling, formulation, and utility as a synthetic intermediate. It demonstrates good solubility in several organic solvents but is sensitive to pH, light, and oxygen. A thorough understanding of its degradation pathways, particularly its formation from rifampicin and its instability in alkaline conditions, is essential for researchers and drug development professionals. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these key physicochemical properties, ensuring the development of robust and reliable processes and formulations.
References
- 2. This compound SV CAS#: 13292-22-3 [m.chemicalbook.com]
- 3. Cas 13292-22-3,this compound SV | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
The Architecture of Ansamycins: A Technical Guide to the Natural Sources and Biosynthesis of Rifamycin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rifamycins, a cornerstone in the treatment of mycobacterial infections such as tuberculosis and leprosy, are a class of ansamycin antibiotics renowned for their potent inhibition of bacterial RNA polymerase.[1] Their complex molecular architecture, featuring a naphthoquinone core spanned by an aliphatic ansa chain, originates from a fascinating and intricate biosynthetic pathway.[2] This technical guide provides an in-depth exploration of the natural sources of rifamycin precursors and the molecular machinery responsible for their assembly. We will delve into the quantitative aspects of precursor production, detailed experimental protocols for their study, and the regulatory networks that govern their biosynthesis.
Natural Sources of Rifamycin and its Precursors
The primary and most well-studied natural source of rifamycin is the Gram-positive soil bacterium, Amycolatopsis mediterranei.[1] Originally isolated in 1957 from a soil sample near Saint-Raphaël in southern France, this actinomycete has been the workhorse for industrial rifamycin production.[3] While A. mediterranei (also reclassified as Amycolatopsis rifamycinica) remains the principal producer, research has unveiled other, less common natural sources of these valuable compounds. These include certain strains of marine actinobacteria of the genus Salinispora and rare actinomycetes isolated from extreme environments, such as the Taklamakan Desert.[4]
The Biosynthetic Pathway of Rifamycin Precursors
The biosynthesis of the rifamycin backbone is a multi-step process orchestrated by a large polyketide synthase (PKS) system, encoded by the rif gene cluster.[5] The assembly line-like process begins with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which forms the aromatic core of the molecule.[2]
The Aminoshikimate Pathway: Synthesis of the AHBA Starter Unit
Unlike many other aromatic polyketide starter units, AHBA is not derived directly from the conventional shikimate pathway. Instead, it is synthesized via a specialized branch known as the aminoshikimate pathway.[6] This pathway utilizes intermediates from primary metabolism to generate AHBA. The key steps involve the conversion of precursors from the pentose phosphate pathway and glycolysis.[7] The enzyme AHBA synthase, encoded by the rifK gene, catalyzes the final aromatization step to produce AHBA.[8][9]
Polyketide Chain Elongation: The Role of Type I Polyketide Synthase
Following the synthesis of the AHBA starter unit, a Type I modular polyketide synthase (PKS) orchestrates the sequential addition of extender units to build the characteristic ansa chain of rifamycin.[10] The rif gene cluster encodes for the multi-domain PKS enzymes (RifA-RifE) that carry out this process.[5] The ansa chain of rifamycin is assembled from two acetate units (derived from malonyl-CoA) and eight propionate units (derived from methylmalonyl-CoA).[1][2] Each module of the PKS is responsible for the incorporation and modification of a specific extender unit.[10]
Post-PKS Modifications and Cyclization
Once the full-length polyketide chain is assembled, it is released from the PKS and undergoes a series of post-PKS modifications, including cyclization to form the macrolactam ring characteristic of the ansamycin family.[11] The amide synthase RifF is responsible for this crucial cyclization step.[11] Subsequent enzymatic modifications, including oxidations and hydroxylations, lead to the formation of various rifamycin congeners, with rifamycin B and rifamycin SV being key products of fermentation.[12]
Quantitative Data on Precursor and Antibiotic Production
The yield of rifamycin and its precursors is highly dependent on the producing strain, fermentation conditions, and genetic modifications. The following tables summarize quantitative data from various studies to provide a comparative overview of production titers.
Table 1: Production of Rifamycin B and SV in Amycolatopsis mediterranei
| Strain | Fermentation Condition | Product | Titer | Reference |
| A. mediterranei N1 | Shake flask, F1 medium | Rifamycin B | 1.15 g/L | [13] |
| A. mediterranei NCH (variant of N1) | Shake flask, F1 medium | Rifamycin B | 2.56 g/L | [13] |
| A. mediterranei NCH | Shake flask, F1 + 0.1% yeast extract | Rifamycin B | 1.95 g/L | [2] |
| A. mediterranei NCH | Shake flask, F1 + 1.8% KNO₃ | Rifamycin B | 2.92 g/L | [13] |
| A. mediterranei NCH | Fed-batch, F2m2 medium + 12% glucose | Rifamycin B | 17.17 g/L | [14] |
| A. mediterranei ATCC 21789 | Fed-batch, F2m2 medium + 12% glucose | Rifamycin B | 5.3 g/L | [14] |
| A. mediterranei MTCC17 | Solid-state fermentation (wheat bran) | Rifamycin SV | 4 g/kg substrate | [12] |
| A. mediterranei MTCC 14 | Solid-state fermentation (sunflower oil cake) | Rifamycin B | 9.87 g/kgds | [12] |
Table 2: Production of Rifamycin Precursors and Analogs in Engineered Strains
| Strain | Genetic Modification | Product | Titer | Reference |
| A. mediterranei S699 ΔrifO | Deletion of rifO | Rifamycin B | ~70% decrease | [15] |
| A. mediterranei S699 DCO36 | rifAT6 replaced with rapAT2 | 24-desmethylrifamycin B | 2-20 mg/L | [15] |
| A. mediterranei AHBA(-) mutant | Feeding with benzoic acid derivatives | Tetraketide analogs | up to 118 mg/L | [16] |
| Corynebacterium glutamicum | Engineered for 3-HBA production | 3-Hydroxybenzoic acid | 19.2 g/L | |
| Corynebacterium glutamicum | Engineered for 4-HBA production | 4-Hydroxybenzoic acid | 8.3 g/L |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of rifamycin precursor biosynthesis.
Fermentation of Amycolatopsis mediterranei for Rifamycin B Production
This protocol is a composite of optimized conditions reported for high-yield rifamycin B production in shake flasks.[2][14][17]
Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 20 g glucose, 20 g soybean meal, 10 g peptone, 2 g yeast extract, 2 g CaCO₃, 2 g NaCl. Adjust pH to 7.0.
-
Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of A. mediterranei spores from a mature agar plate.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.
Production Fermentation:
-
Prepare a production medium containing (per liter): 100 g glucose, 10 g soybean meal, 5 g peptone, 3 g yeast extract, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and 2 g CaCO₃. Adjust pH to 7.2.
-
Inoculate a 2 L baffled flask containing 500 mL of sterile production medium with 25 mL (5% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 7-9 days.
-
Monitor rifamycin B production periodically by taking samples for HPLC analysis.
Extraction and Quantification of Rifamycin B
This protocol describes a standard procedure for the extraction and spectrophotometric quantification of rifamycin B from fermentation broth.[12][18]
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 10,000 x g for 15 minutes.
-
Acidify the supernatant to pH 2.0 with 1 M HCl.
-
Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous shaking for 30 minutes.
-
Separate the organic phase and repeat the extraction of the aqueous phase twice.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Dissolve the dried extract in a known volume of methanol for quantification.
-
For spectrophotometric quantification, dilute the extract in 0.2 M acetate buffer (pH 4.63) and measure the absorbance at 425 nm. A blank is prepared with the same dilution in acetate buffer containing 0.1% NaNO₂.
-
For more precise quantification and analysis of related compounds, use High-Performance Liquid Chromatography (HPLC).[19][20][21][22][23] A typical HPLC setup would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) and UV detection at 254 nm or 334 nm.
Gene Knockout in Amycolatopsis mediterranei using a Suicide Vector
This protocol provides a general workflow for creating gene knockouts in A. mediterranei based on homologous recombination with a suicide vector.[6][24][25]
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene from A. mediterranei genomic DNA using PCR.
-
Clone the upstream and downstream flanks into a suicide vector (e.g., a derivative of pOJ260) on either side of an antibiotic resistance cassette (e.g., apramycin resistance). The vector should not be able to replicate in A. mediterranei.
-
-
Transformation of A. mediterranei :
-
Prepare electrocompetent A. mediterranei cells.
-
Introduce the knockout plasmid into the competent cells by electroporation.
-
-
Selection of Single-Crossover Mutants:
-
Plate the transformed cells on a selective agar medium containing the appropriate antibiotic (e.g., apramycin).
-
Incubate at 30°C until colonies appear. These colonies are putative single-crossover mutants where the plasmid has integrated into the genome via homologous recombination at either the upstream or downstream flank.
-
-
Selection of Double-Crossover Mutants:
-
Inoculate single-crossover colonies into non-selective liquid medium and culture for several rounds to allow for the second crossover event to occur, which will excise the plasmid and the target gene.
-
Plate the culture onto non-selective agar and then replica-plate onto selective and non-selective media to identify colonies that have lost the antibiotic resistance marker, indicating the loss of the integrated plasmid.
-
-
Verification of the Knockout:
-
Confirm the deletion of the target gene in the antibiotic-sensitive colonies by PCR using primers that anneal outside the flanking regions used for recombination. The PCR product from the knockout mutant will be smaller than that from the wild-type. Southern blot analysis can also be used for further confirmation.
-
Regulatory and Signaling Pathways
The biosynthesis of rifamycin is tightly regulated at the transcriptional level by a network of pathway-specific and global regulators. Understanding this network is crucial for developing rational strategies for strain improvement.
Key Regulators of the rif Gene Cluster
-
rifZ : A LuxR-family transcriptional activator that acts as a pathway-specific positive regulator. RifZ directly binds to the promoter regions of several operons within the rif cluster, activating their transcription.[8][9]
-
rifQ : A TetR-family transcriptional repressor that negatively regulates the expression of rifP, a gene encoding a rifamycin efflux pump. By repressing the efflux pump, RifQ contributes to the intracellular accumulation of rifamycin. Interestingly, rifamycin B can inactivate RifQ, creating a feedback loop that enhances its own export.[7][26]
-
rifO : This gene is believed to be involved in the positive regulation of rifamycin biosynthesis through the production of a signaling molecule known as B-factor (3'-(1-butyl phosphoryl) adenosine).[3][4]
-
glnR : A global nitrogen regulator that plays a crucial role in the "nitrate-stimulating effect" on rifamycin production. GlnR exerts both direct and indirect positive control over the rif cluster. It directly activates the transcription of rifZ and rifK (AHBA synthase gene), thereby linking nitrogen metabolism to the initiation and overall rate of rifamycin biosynthesis.[8][9][27][28][29][30]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Regulatory cascade of rifamycin biosynthesis.
Caption: Workflow for genetic manipulation and analysis.
Conclusion
The biosynthesis of rifamycin precursors is a testament to the complex and elegant metabolic capabilities of actinomycetes. A deep understanding of the natural sources, the intricate biosynthetic pathway, the quantitative aspects of production, and the sophisticated regulatory networks is paramount for the rational design of strain improvement strategies and the generation of novel rifamycin analogs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this remarkable biosynthetic machinery for the development of new and improved antibacterial agents.
References
- 1. chimia.ch [chimia.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FreiDok plus - Investigations on the regulatory systems of the rifamycin biosynthetic gene cluster and its production of rifamycin derivatives [freidok.uni-freiburg.de]
- 4. benchchem.com [benchchem.com]
- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marker-Free Genome Engineering in Amycolatopsis Using the pSAM2 Site-Specific Recombination System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 16. Evaluation of the Synthetic Potential of an AHBA Knockout Mutant of the Rifamycin Producer Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 20. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptfarm.pl [ptfarm.pl]
- 22. HPLC Determination of Rifampicin on Newcrom A column | SIELC Technologies [sielc.com]
- 23. saudijournals.com [saudijournals.com]
- 24. journals.asm.org [journals.asm.org]
- 25. Development of an Improved System for the Generation of Knockout Mutants of Amycolatopsis sp. Strain ATCC 39116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Research progress on GlnR-mediated regulation in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei [frontiersin.org]
- 29. GlnR activated transcription of nitrogen metabolic pathway genes facilitates biofilm formation by mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Genome-wide mapping of GlnR-binding sites reveals the global regulatory role of GlnR in controlling the metabolism of nitrogen and carbon in Paenibacillus polymyxa WLY78 - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of 3-Formyl Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin, a semi-synthetic derivative of rifamycin SV, represents a critical scaffold in the development of rifamycin-class antibiotics. Its strategic importance lies in the chemically reactive 3-formyl group, which serves as a versatile handle for the synthesis of a wide array of derivatives with modulated antibacterial and pharmacokinetic properties. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound against a broad range of bacterial strains is not extensively available in public literature, this guide leverages data from its parent compound, rifamycin SV, to provide a representative understanding of its expected activity.
Mechanism of Action
The antibacterial activity of this compound, consistent with all rifamycins, is centered on the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[] This enzyme is fundamental to the process of transcription, where the genetic information encoded in DNA is transcribed into messenger RNA (mRNA), a critical step in protein synthesis and, consequently, bacterial survival.
The key steps in the mechanism of action are as follows:
-
Binding to the β-subunit of RNA Polymerase: this compound binds with high affinity to the β-subunit of the bacterial RNAP. This binding site is located within the DNA/RNA channel of the enzyme.
-
Steric Occlusion: The binding of the rifamycin molecule physically blocks the path of the elongating RNA chain beyond a length of 2-3 nucleotides. This steric hindrance prevents the formation of a stable transcription initiation complex and halts further RNA synthesis.
-
Inhibition of Transcription Initiation: By preventing the synthesis of functional mRNA transcripts, this compound effectively shuts down the production of essential proteins required for bacterial growth and replication, ultimately leading to cell death.
It is crucial to note that rifamycins exhibit a high degree of selectivity for prokaryotic RNAP, with significantly lower affinity for the corresponding mammalian enzymes, which accounts for their favorable therapeutic index.
Mechanism of Action of this compound.
Antibacterial Spectrum
This compound is known to exhibit potent antibacterial activity primarily against Gram-positive bacteria and certain Gram-negative species.[] Its spectrum is also notable for its activity against Mycobacterium species. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, the following table summarizes the activity of its parent compound, rifamycin SV, to provide an expected antibacterial profile. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Type | Rifamycin SV MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.002 - 0.03 | [2] |
| Mycobacterium tuberculosis | Acid-fast | ≤0.03 - >512 (Resistant) | [3] |
| Escherichia coli | Gram-negative | 32 - >512 | [3] |
| Enterotoxigenic E. coli | Gram-negative | >512 | [3] |
| Campylobacter spp. | Gram-negative | >512 | [3] |
| Clostridium difficile | Gram-positive | ≤0.03 | [3] |
Note: The antibacterial spectrum of this compound is expected to be similar to that of rifamycin SV. However, modifications at the 3-position can influence the potency and spectrum of activity.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. The following protocol is a general guideline based on the Clinical and Laboratory Standards Institute (CLSI) recommendations.
Materials
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for Mycobacterium species
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
-
Multichannel and single-channel pipettes
Procedure
-
Preparation of this compound Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well microtiter plate. b. The final volume in each well should be 100 µL. c. A typical concentration range to test would be from 64 µg/mL down to 0.06 µg/mL. d. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select several colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 200 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours for non-fastidious bacteria. For Mycobacterium species, incubation times are typically longer (e.g., 7-21 days) and may require a CO₂-enriched atmosphere.
-
Interpretation of Results: a. After incubation, visually inspect the microtiter plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow for MIC Determination.
Conclusion
This compound is a pivotal molecule in the field of antibiotic research and development. Its inherent antibacterial activity, derived from the inhibition of bacterial RNA polymerase, combined with the potential for chemical modification at the 3-formyl position, makes it a valuable platform for the generation of novel rifamycin derivatives with improved therapeutic profiles. While a comprehensive dataset of its specific antibacterial spectrum is not widely published, the activity of its parent compound, rifamycin SV, provides a strong indication of its potency against Gram-positive bacteria and mycobacteria. The standardized methodologies outlined in this guide provide a robust framework for the in-depth evaluation of the antibacterial properties of this compound and its future derivatives. Further research to establish a detailed MIC profile of this compound against a diverse panel of clinically relevant bacteria is warranted to fully elucidate its therapeutic potential.
References
- 2. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Rifampicin from 3-Formyl Rifamycin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the antibiotic Rifampicin, starting from the intermediate 3-Formyl Rifamycin SV. Rifampicin is a crucial first-line treatment for tuberculosis and other mycobacterial infections. The synthesis involves a condensation reaction between this compound SV and 1-amino-4-methylpiperazine. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and isolation of Rifampicin. Quantitative data from representative synthetic procedures are summarized, and a visual workflow of the experimental process is provided.
Introduction
Rifampicin, a semisynthetic derivative of the rifamycin family, functions by inhibiting DNA-dependent RNA polymerase in prokaryotic cells, making it a potent antibacterial agent.[1][2] Its synthesis was a significant advancement in the treatment of tuberculosis.[3] The key final step in its common industrial synthesis is the formation of a hydrazone linkage between this compound SV and 1-amino-4-methylpiperazine.[2] This protocol details a laboratory-scale procedure for this specific conversion, designed to yield high-purity Rifampicin.
Reaction Scheme
The synthesis proceeds via the condensation of the aldehyde group of this compound SV with the primary amine of 1-amino-4-methylpiperazine to form an imine (hydrazone) bond.
Chemical Equation:
This compound SV + 1-amino-4-methylpiperazine → Rifampicin + H₂O
Quantitative Data Summary
The following table summarizes representative quantitative data from various protocols for the synthesis of Rifampicin from this compound SV.
| Parameter | Value | Source |
| Starting Material | This compound SV (Compound II) | [4] |
| Reagent | 1-amino-4-methylpiperazine | [4] |
| Solvent | Acetonitrile | [4] |
| Temperature | 20-30 °C | [4] |
| Reaction Time | 2-8 hours | [4] |
| Yield of Crude Rifampicin | 91.6% | [4] |
| Purification Solvent | Acetone or Acetone-Ethyl Acetate | [5][6] |
Experimental Protocol
This protocol is a composite of methodologies described in the scientific and patent literature.
Materials and Equipment
-
Reagents:
-
This compound SV
-
1-amino-4-methylpiperazine (2-3 equivalents)
-
Acetonitrile (analytical grade)
-
Ethyl acetate (analytical grade)
-
10% (w/v) aqueous solution of Vitamin C (ascorbic acid)
-
Anhydrous sodium sulfate
-
Acetone (analytical grade)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve 70g of this compound SV in 700mL of acetonitrile.[4]
-
Begin stirring the solution under a nitrogen atmosphere.
-
-
Addition of Reagent:
-
Add 27.7g to 33.3g of 1-amino-4-methylpiperazine to the stirred solution.[4]
-
-
Reaction:
-
Work-up and Extraction:
-
Drying and Concentration:
-
Purification (Crystallization):
-
Dissolve the crude Rifampicin residue in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.
-
Collect the red-orange crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified Rifampicin crystals under vacuum.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of Rifampicin.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Acetonitrile and ethyl acetate are flammable; avoid open flames and sparks.
Conclusion
The described protocol provides a reliable method for the synthesis of Rifampicin from this compound SV. The procedure is straightforward and yields a high-purity product upon crystallization. This methodology is suitable for laboratory-scale synthesis and can be adapted for process development and optimization studies in drug discovery and development settings.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 6. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
The Versatility of 3-Formyl Rifamycin: A Key Intermediate in Antibiotic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl rifamycin SV, a semi-synthetic derivative of the rifamycin class of antibiotics, stands as a pivotal intermediate in the development of novel antibacterial agents. Its strategic importance lies in the reactive aldehyde group at the C-3 position of the naphthoquinone core, which serves as a chemical handle for a myriad of modifications.[1] This reactivity allows for the synthesis of a diverse range of rifamycin analogs with improved pharmacokinetic profiles, enhanced efficacy against resistant bacterial strains, and broadened antimicrobial spectra. The antibacterial action of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a versatile starting material in the synthesis of various rifamycin derivatives, including the prominent anti-tuberculosis drug, rifampicin.
Key Applications
The primary application of this compound is as a precursor for the synthesis of other clinically relevant rifamycin antibiotics. The formyl group is amenable to a variety of chemical transformations, including:
-
Hydrazone Formation: The condensation reaction with hydrazines is famously employed in the industrial synthesis of Rifampicin.
-
Oxime Formation: Reaction with hydroxylamine and its derivatives yields oximes, which have shown significant antibacterial activity.
-
Schiff Base Formation and Reductive Amination: Condensation with primary amines forms Schiff bases (imines), which can be subsequently reduced to stable secondary amines, allowing for the introduction of a wide array of substituents.
-
Other Condensation Reactions: The aldehyde functionality can react with various nucleophiles to generate a diverse library of rifamycin derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound SV from Rifampicin
This protocol describes the hydrolysis of rifampicin to yield this compound SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100 g of rifampicin, add 1200 mL of water and 50 mL of hydrochloric acid.
-
Heat the mixture to 55°C and maintain for 8 hours with stirring.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000 mL of ethyl acetate.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: Approximately 95.0%.
Protocol 2: Synthesis of Rifampicin from this compound SV
This protocol details the synthesis of rifampicin via the formation of a hydrazone.
Materials:
-
This compound SV
-
1-amino-4-methylpiperazine
-
Acetonitrile
-
Ethyl acetate
-
10% Ascorbic acid (Vitamin C) aqueous solution
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Dissolve 70 g of this compound SV in 700 mL of acetonitrile.
-
Add 33.3 g of 1-amino-4-methylpiperazine to the solution.
-
Stir the reaction mixture for 5 hours at 30°C under a nitrogen atmosphere.
-
Add 2000 mL of ethyl acetate to the reaction mixture.
-
Wash the solution with a 10% aqueous ascorbic acid solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude rifampicin.
Expected Yield: Approximately 91.6%.
Protocol 3: General Procedure for the Synthesis of this compound SV Oximes
This protocol provides a general method for the synthesis of oxime derivatives.
Materials:
-
This compound SV
-
Hydroxylamine hydrochloride (or a substituted hydroxylamine)
-
Pyridine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve this compound SV in a suitable solvent such as ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., pyridine) to neutralize the HCl.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4: General Procedure for Reductive Amination of this compound SV
This two-step procedure involves the formation of a Schiff base followed by its reduction.
Materials:
-
This compound SV
-
Primary amine
-
Methanol or other suitable solvent
-
Glacial acetic acid (catalyst)
-
Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)
Procedure:
Step 1: Schiff Base (Imine) Formation
-
Dissolve this compound SV in methanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
Step 2: Reduction of the Imine
-
Cool the reaction mixture containing the imine in an ice bath.
-
Slowly add a slight excess of sodium borohydride in small portions.
-
Stir the reaction for an additional 1-3 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its derivatives.
| Synthesis | Starting Material | Product | Reported Yield (%) | Reference |
| Hydrolysis | Rifampicin | This compound SV | 95.0 | Patent CN111018887A |
| Hydrazone Formation | This compound SV | Rifampicin | 91.6 | Patent CN111018887A |
Note: Yields for oxime and reductive amination products are dependent on the specific amine used and reaction conditions.
Visualizations
Logical Relationship of Rifamycin Synthesis
References
Application Notes and Protocols for the Derivatization of 3-Formyl Rifamycin SV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical modification of 3-Formyl rifamycin SV, a key intermediate in the synthesis of novel rifamycin derivatives. The protocols focus on the formation of oximes, hydrazones, and N-substituted aminomethyl derivatives via reductive amination, which are common strategies to enhance the pharmacological properties of the parent compound.
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] this compound SV, a semi-synthetic derivative of rifamycin SV, possesses a reactive aldehyde group at the C-3 position of the naphthoquinone chromophore.[4][5] This functional group serves as a versatile handle for chemical modifications, enabling the synthesis of a wide array of derivatives with potentially improved antibacterial activity, expanded spectrum, and enhanced pharmacokinetic profiles.[] The derivatization at this position can influence the molecule's interaction with the bacterial RNA polymerase, potentially overcoming resistance mechanisms.[5][]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycin and its derivatives exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP).[1][] This binding event physically blocks the elongation of the nascent RNA chain, thereby inhibiting transcription and leading to bacterial cell death.[2][3] The ansamycin backbone and key hydroxyl groups of the rifamycin molecule are crucial for this interaction.[2] Modifications at the 3-position can modulate the binding affinity and efficacy of the inhibitor.
Caption: Mechanism of action of this compound derivatives.
Experimental Protocols
The following section details the synthetic procedures for creating various derivatives of this compound SV.
Protocol 1: Synthesis of this compound SV Oxime Derivatives
This protocol describes the formation of an oxime linkage by reacting the aldehyde group of this compound SV with a hydroxylamine derivative.[4]
Materials:
-
This compound SV
-
Hydroxylamine hydrochloride (or O-substituted hydroxylamine)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute
-
Ice water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound SV (1 equivalent) in a suitable solvent such as tetrahydrofuran.
-
Add pyridine (excess) to the solution to act as a base.
-
Add hydroxylamine hydrochloride (or an O-substituted hydroxylamine hydrochloride, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography to yield the desired this compound SV oxime derivative.
Protocol 2: Synthesis of this compound SV Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives through the condensation of this compound SV with a hydrazine compound.[8][9]
Materials:
-
This compound SV
-
Hydrazine hydrate or substituted hydrazine (e.g., isonicotinic acid hydrazide)
-
Tetrahydrofuran (THF) or a mixture of Dichloromethane and Ethanol[10]
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound SV (1 equivalent) in tetrahydrofuran or a 1:1 mixture of dichloromethane and ethanol.[10]
-
In a separate flask, dissolve the hydrazine derivative (1.05-1.25 equivalents) in a suitable solvent like ethanol.[10]
-
Add the hydrazine solution dropwise to the this compound SV solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 35°C) for 30 minutes to a few hours.[10]
-
Monitor the reaction for the disappearance of this compound SV using TLC.[10]
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Induce crystallization by adding water or by cooling the concentrated solution.[10]
-
Collect the precipitated product by filtration and wash with a cold solvent (e.g., ethanol/water mixture).
-
Dry the product under vacuum to obtain the pure this compound SV hydrazone derivative.
Protocol 3: Synthesis of 3-Aminomethyl Rifamycin SV Derivatives via Reductive Amination
This protocol describes the formation of a C-N bond through the reductive amination of this compound SV with a primary or secondary amine.
Materials:
-
This compound SV
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[11]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend this compound SV (1 equivalent) in dichloromethane.
-
Add the desired primary or secondary amine (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminomethyl rifamycin SV derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and analysis of this compound derivatives.
Data Presentation
The following tables summarize quantitative data for representative derivatives of this compound SV.
Table 1: Synthesis Yields of this compound SV Derivatives
| Derivative Type | Specific Derivative | Yield (%) | Reference |
| Oxime | 3-Formylrifamycin SV Oxime | ~52% | [2] |
| Hydrazone | 3-Formylrifamycin SV Dimethylhydrazone | High | [2] |
| Hydrazone | 3-Formylrifamycin SV Isonicotinoyl Hydrazone | - | [12] |
| Aminomethyl | N-benzyl-3-aminomethyl rifamycin SV | - | [13] |
| Aminomethyl | N-(p-methyl-sulfonylbenzyl)-3-aminomethyl rifamycin SV | - | [13] |
Note: Yields can vary significantly based on reaction conditions and purification methods. "-" indicates data not specified in the provided search results.
Table 2: Antibacterial Activity (MIC) of this compound SV Derivatives
| Derivative Type | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone | N-(4-substituted phenyl)piperazinoacethydrazones | Bacillus subtilis | Active | [14] |
| Hydrazone | N-(4-substituted phenyl)piperazinoacethydrazones | Staphylococcus aureus | Active | [14] |
| Hydrazone | N-(4-substituted phenyl)piperazinoacethydrazones | Mycobacterium tuberculosis | Active | [14] |
| Hydrazone | N-(4-substituted phenyl)piperazinoacethydrazones | Clostridium perfringens | More active than Rifampin | [14] |
| Aminomethyl | N-benzyl-3-aminomethyl rifamycin SV | M. tuberculosis HN-878 | 0.02 µM (MIC₉₀) | [13] |
| Aminomethyl | N-tryptamine-3-aminomethyl rifamycin SV | M. tuberculosis H37Rv (S522L mutant) | 3 µM (MIC₉₀) | [13] |
| Aminomethyl | N-(p-methyl-sulfonylbenzyl)-3-aminomethyl rifamycin SV | M. tuberculosis H37Rv (S522L mutant) | 3 µM (MIC₉₀) | [13] |
Note: MIC values are highly dependent on the specific bacterial strain and testing methodology.
Table 3: Spectroscopic Data for Characterization
| Derivative Type | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Oxime Derivatives | Specific data should be obtained from detailed experimental reports. |
| Hydrazone Derivatives | The formation of the hydrazone can be confirmed by the appearance of a characteristic imine proton signal in the ¹H NMR spectrum and the corresponding molecular ion peak in the mass spectrum.[10] |
| Aminomethyl Derivatives | Successful reduction is confirmed by the disappearance of the imine proton and the appearance of new signals corresponding to the aminomethyl group in the ¹H NMR spectrum. Mass spectrometry will show the expected molecular ion for the reduced product.[11] |
Note: Detailed spectroscopic data for specific derivatives are typically found in the experimental sections of primary scientific literature and are not fully detailed in the search results. For instance, the aldehydic proton of this compound appears around δ 9.5-10.0 ppm in ¹H NMR spectroscopy.[] Mass spectrometry data for 3-Formylrifamycin shows a molecular ion at m/z 726.3119.[15]
Conclusion
The derivatization of this compound SV at the C-3 position is a well-established strategy for the development of novel antibacterial agents. The protocols provided herein for the synthesis of oximes, hydrazones, and aminomethyl derivatives offer robust methods for generating diverse chemical libraries for structure-activity relationship studies. The quantitative data presented highlights the potential for these derivatives to exhibit potent antibacterial activity, in some cases surpassing that of clinically used rifamycins against resistant strains. Further investigation into these and other novel derivatives is warranted to address the growing challenge of antibiotic resistance.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. Rifamycin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound SV O-3-phenylpropyl oxime | 38128-87-9 | Benchchem [benchchem.com]
- 8. Hydrazones of 3-formylrifamycin SV. III - N(mono and di)substituted hydrazone derivatives: synthesis, antibacterial activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 13. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and quantitative structure--activity relationships of some antibacterial 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Formyl Rifamycin in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Rifamycins are a class of macrocyclic antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that makes them a cornerstone in the treatment of mycobacterial infections like tuberculosis.[1] 3-Formyl rifamycin SV is a key semi-synthetic intermediate derived from Rifamycin SV.[] Its aldehyde functional group at the C-3 position is highly reactive and serves as a versatile chemical handle for synthesizing a diverse library of analogues.[] This chemical tractability makes this compound an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel derivatives with improved potency, expanded spectrum, or efficacy against resistant bacterial strains.
Application Note 1: The Role of the 3-Formyl Group in Derivative Synthesis
The aldehyde at the C-3 position of the rifamycin naphthoquinone chromophore is the primary site for chemical modification in SAR studies. This group readily undergoes condensation reactions with various nucleophiles, allowing for the introduction of a wide array of substituents. The goal of these modifications is to explore the chemical space around the C-3 position to optimize interactions with the target enzyme, RNAP, and to improve pharmacokinetic properties.
Common classes of derivatives synthesized from this compound include:
-
Imines (Schiff bases): Formed by reaction with primary amines.
-
Hydrazones: Formed by reaction with hydrazines and hydrazides.[3]
-
Reductive Amination Products: Subsequent reduction of imines yields stable secondary amines.
These reactions allow for the systematic variation of steric bulk, lipophilicity, hydrogen bonding potential, and electronic properties of the C-3 side chain, all of which are critical parameters in defining the antibacterial activity.[3]
Protocol 1: General Synthesis of 3-Iminomethyl Rifamycin SV Derivatives
This protocol describes a general method for the synthesis of imine derivatives by condensation of this compound SV with a primary amine.
Materials:
-
This compound SV
-
Primary amine of interest (e.g., alkylamine, aniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Stir plate and magnetic stir bar
-
Round bottom flask and condenser
Procedure:
-
Dissolve 1 molar equivalent of this compound SV in the anhydrous solvent within a round bottom flask under an inert atmosphere.
-
Add 1.1 to 1.2 molar equivalents of the desired primary amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours.
-
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified using column chromatography (silica gel) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 3-iminomethyl rifamycin SV derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific amines.
Application Note 2: Key SAR Insights from 3-Position Modifications
SAR studies on this compound derivatives have yielded several guiding principles for designing more potent analogues:
-
Lipophilicity: A clear relationship often exists between the lipophilicity (logP) of the C-3 substituent and antibacterial activity. For some bacteria like Bacillus subtilis, activity increases linearly with lipophilicity, while for others like Staphylococcus aureus, a parabolic relationship is observed, indicating an optimal lipophilicity exists.[3]
-
Steric and Electronic Effects: The bulkiness of the substituent can significantly influence activity. For instance, studies on derivatives containing L-amino acid esters showed that steric bulk at the ester position was a critical factor for achieving high activity against S. aureus and MRSA strains.[1]
-
Target Engagement: The C-3 substituent modulates the acidity and conformation of the ansa chain, which in turn affects the strength of interaction with the bacterial RNAP. The primary binding interactions occur via hydroxyl groups on the ansa chain, but the C-3 side chain fine-tunes this binding.[1]
-
Zwitterionic Character: The formation of zwitterionic structures, where a proton is transferred from a phenolic hydroxyl to a basic nitrogen in the C-3 side chain, has been correlated with high antibacterial activity.[1]
Data Presentation: Antibacterial Activity of Rifamycin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected rifamycin derivatives against various bacterial strains. Lower MIC values indicate higher potency.
Table 1: MIC of L-amino Acid Ester Derivatives of this compound SV
| Compound Type | S. epidermidis (μg/mL) | S. aureus (μg/mL) | MRSA (μg/mL) |
|---|---|---|---|
| Aromatic L-amino acid esters | 0.016 - 0.063 | 0.016 - 0.063 | 0.016 - 0.063 |
| Rifampicin (Reference) | 0.016 - 0.063 | 0.016 - 0.063 | 0.016 - 0.063 |
(Data sourced from reference[1])
Table 2: General Activity of Rifamycin Derivatives Against Mycobacteria
| Derivative | M. avium complex (MIC₅₀ μg/mL) | M. kansasii (MIC₅₀ μg/mL) | M. abscessus (MIC₅₀ μg/mL) |
|---|---|---|---|
| Rifabutin | ≤0.062 - 0.5 | ≤0.062 | 4 - 8 |
| Rifampin | >64 | 0.25 | 32 |
| Rifapentine | 1 - 2 | 0.125 | >64 |
(Data indicates general rifamycin trends, sourced from reference[6])
Visualizations
Caption: Workflow for a typical SAR study starting from this compound SV.
Caption: Mechanism of action of rifamycins inhibiting bacterial transcription.
Caption: Key chemical derivatization pathways from this compound SV.
Application Note 3: Workflow for Biological Evaluation
The evaluation of newly synthesized this compound derivatives follows a structured pipeline. The initial step is a primary screen to determine the antibacterial potency of each compound against a panel of relevant bacterial strains. This is typically accomplished by determining the Minimum Inhibitory Concentration (MIC). Compounds that demonstrate promising activity (i.e., low MIC values) are then subjected to further assays to confirm their mechanism of action, such as an in vitro RNAP inhibition assay. This hierarchical approach ensures that resources are focused on the most promising candidates for further development.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of MIC values in a 96-well microtiter plate format, a standard method for evaluating antimicrobial agents.[7]
Materials:
-
96-well sterile microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Bacterial strains (e.g., S. aureus, M. tuberculosis)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, MHB)[8]
-
Spectrophotometer and plate reader (OD₆₀₀)
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From an 18-24 hour agar plate, select isolated colonies and suspend them in broth.[9] b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[9] c. Dilute this adjusted suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Plate Preparation: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate.[10] b. In the first column, add 100 µL of the test compound at 2x the highest desired concentration. This creates a total volume of 200 µL.[10] c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[10] d. Column 11 will serve as the growth control (broth + bacteria, no compound). e. Column 12 will serve as the sterility control (broth only).[10]
-
Inoculation and Incubation: a. Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL). Do not add bacteria to column 12. b. Seal the plate and incubate at 37°C for 16-20 hours.[7]
-
Reading Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[7] b. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC is the well with the lowest concentration showing no increase in OD₆₀₀ compared to the sterility control.[11]
Protocol 3: In Vitro Bacterial RNA Polymerase (RNAP) Inhibition Assay (Gel-Based)
This protocol provides a method to confirm that active compounds inhibit transcription directly. It uses purified RNAP and a DNA template to synthesize an RNA product, which is visualized by gel electrophoresis.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Linear DNA template containing a known promoter
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (or a non-radioactive labeling method like fluorescent UTP)
-
Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)
-
Test compounds at various concentrations
-
Stop solution (e.g., formamide with EDTA and loading dye)
-
Urea-PAGE gel supplies and electrophoresis apparatus
-
Phosphorimager or appropriate gel imager
Procedure:
-
Reaction Setup: In separate microtubes, prepare the transcription reactions. For each reaction, combine transcription buffer, the DNA template, and the RNAP holoenzyme.
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) at a range of concentrations to the reaction tubes. Include a "no inhibitor" positive control and a "DMSO only" vehicle control. Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding.
-
Initiation of Transcription: Start the reaction by adding the mix of NTPs, including the labeled UTP. Incubate at 37°C for 20-30 minutes.
-
Stopping the Reaction: Terminate the reactions by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then load them onto a denaturing urea-polyacrylamide gel. Run the gel to separate the RNA transcripts by size.
-
Visualization: Dry the gel and expose it to a phosphor screen. Image the screen to visualize the radiolabeled RNA transcripts.
-
Analysis: Compare the intensity of the full-length transcript bands in the inhibitor-treated lanes to the control lanes. A dose-dependent decrease in the transcript signal indicates inhibition of RNA polymerase. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce RNAP activity by 50%.
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis and quantitative structure--activity relationships of some antibacterial 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Novel Rifamycin Derivatives from 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel rifamycin derivatives starting from 3-Formyl rifamycin SV. The protocols focus on three primary synthetic routes: Schiff base formation, hydrazone synthesis, and reductive amination. These methods offer versatile strategies for introducing chemical diversity at the 3-position of the rifamycin core, enabling the exploration of structure-activity relationships (SAR) and the development of new antibiotic candidates with potentially improved properties.
Introduction
Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[][2][3] this compound SV is a key intermediate that allows for the chemical modification of the rifamycin scaffold.[] The aldehyde group at the C-3 position is a reactive handle for derivatization, leading to the creation of analogues with altered biological activity, solubility, and pharmacokinetic profiles.[][5] This document outlines protocols for the synthesis of Schiff bases, hydrazones, and secondary amines from this compound SV, and provides quantitative data on the biological activity of representative derivatives.
Synthetic Methodologies
The primary strategies for derivatizing this compound SV involve the reaction of the aldehyde functionality with various nucleophiles. The three main approaches detailed here are:
-
Schiff Base Formation: Condensation of this compound SV with primary amines to yield imine derivatives.
-
Hydrazone Formation: Reaction of this compound SV with hydrazines to produce hydrazone derivatives.
-
Reductive Amination: Formation of an imine intermediate followed by in-situ reduction to yield a stable secondary amine.
A general workflow for these synthetic transformations is depicted below.
Caption: General synthetic routes from this compound SV.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the condensation of this compound SV with a primary amine to form a Schiff base.
Materials:
-
This compound SV
-
Primary amine (e.g., substituted aniline, alkylamine)
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Filtration apparatus
Procedure:
-
Dissolve this compound SV (1 equivalent) in methanol or ethanol in a round bottom flask.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux if necessary to drive the reaction to completion.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold methanol or ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol details the formation of hydrazone derivatives from this compound SV.
Materials:
-
This compound SV
-
Hydrazine or substituted hydrazine (e.g., isonicotinic hydrazide)
-
Tetrahydrofuran (THF) or a mixture of Dichloromethane and Ethanol
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound SV (1 equivalent) in the chosen solvent (e.g., THF or a dichloromethane/ethanol mixture) in a round bottom flask.[7][8]
-
In a separate flask, dissolve the hydrazine derivative (1.1 equivalents) in a suitable solvent.[8]
-
Add the hydrazine solution dropwise to the this compound SV solution with stirring at room temperature.[8]
-
Stir the reaction mixture for a period ranging from 45 minutes to several hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the product may be isolated by concentration of the reaction mixture under reduced pressure.[7]
-
The resulting solid can be purified by crystallization from a suitable solvent (e.g., ethanol).[8]
Protocol 3: Synthesis of Secondary Amine Derivatives via Reductive Amination
This protocol describes the synthesis of N-substituted 3-aminomethyl rifamycin SV derivatives through reductive amination.
Materials:
-
This compound SV
-
Primary amine
-
Methanol or Tetrahydrofuran (THF)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound SV (1 equivalent) and the primary amine (1.2 equivalents) in methanol or THF in a round bottom flask.
-
Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate container, carefully dissolve sodium cyanoborohydride (1.5 equivalents) in the same solvent. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.[9]
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize the reported yields and biological activities of some representative rifamycin derivatives synthesized from this compound SV.
Table 1: Synthesis Yields of Rifamycin Derivatives
| Derivative Type | Reactant | Yield (%) | Reference |
| Hydrazone | N,N-dimethylhydrazine | 48% | [7] |
| Semicarbazone | Semicarbazide hydrochloride | 51% | [7] |
| Hydrazone | Isonicotinic hydrazide | 85% | [8] |
| Schiff Base | Various primary amines | Not specified | [10] |
| Secondary Amine | Various primary amines | Not specified | [] |
Table 2: In Vitro Antibacterial Activity of Rifamycin Derivatives (MIC in µg/mL)
| Compound | Mycobacterium tuberculosis H37Rv | Staphylococcus aureus | Escherichia coli | Reference |
| Rifampicin | 0.015-0.05 | 0.004-0.015 | 8-16 | [] |
| 3-Formylrifamycin SV-hydrazones | Generally active | Active | Less active | [11] |
| Other derivatives | Data varies | Data varies | Data varies | [] |
Note: The biological activity data is generalized from multiple sources. Specific MIC values are highly dependent on the specific derivative and the bacterial strain tested.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Rifamycins exert their antibacterial effect by specifically targeting the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[][2] This binding event physically blocks the path of the elongating RNA transcript, preventing the synthesis of RNA chains beyond a length of 2-3 nucleotides.[2] This steric hindrance effectively halts transcription, a process essential for bacterial protein synthesis and survival.[2][3] The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterparts contributes to their favorable safety profile.[2]
Caption: Inhibition of bacterial RNA polymerase by rifamycin.
Conclusion
The derivatization of this compound SV offers a promising avenue for the discovery of novel antibacterial agents. The protocols provided herein for the synthesis of Schiff bases, hydrazones, and secondary amines are robust and can be adapted for a wide range of starting materials, facilitating the generation of diverse chemical libraries for biological screening. Further investigation into the structure-activity relationships of these novel derivatives may lead to the identification of candidates with enhanced potency, improved pharmacokinetic properties, and activity against drug-resistant bacterial strains.
References
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]
- 8. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazones of 3-formylrifamycin SV. III - N(mono and di)substituted hydrazone derivatives: synthesis, antibacterial activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Formyl Rifamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the laboratory-scale synthesis of 3-Formyl rifamycin (also known as Rifaldehyde), a crucial intermediate in the synthesis of various rifamycin antibiotics, including the first-line tuberculosis drug, Rifampicin.[1][2] Two primary synthetic routes are presented: the acidic hydrolysis of Rifampicin and the oxidation of a Rifamycin SV Mannich base. This document offers a comparative overview of these methods, a comprehensive, step-by-step protocol for the high-yield acidic hydrolysis method, detailed characterization data, and safety guidelines.
Introduction
This compound is a semi-synthetic derivative of the rifamycin antibiotic family, distinguished by a reactive formyl group at the C-3 position of the naphthoquinone chromophore.[3][4][5][6] This aldehyde functionality makes it an invaluable precursor for creating a wide array of rifamycin analogs through reactions like reductive amination and condensation.[7] Such modifications are pivotal in structure-activity relationship (SAR) studies aimed at developing novel antibiotics with improved efficacy, altered pharmacokinetic profiles, or activity against multidrug-resistant bacterial strains. The primary mode of antibacterial action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase.
This document outlines validated laboratory methods for its synthesis, enabling researchers to produce this key intermediate for further drug development and research.
Comparison of Synthesis Methodologies
Several methods have been established for the synthesis of this compound. The two most prominent approaches are the direct hydrolysis of Rifampicin and the oxidation of a Rifamycin SV Mannich base. The choice of method may depend on the availability of starting materials, desired yield, and scalability.
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Acidic Hydrolysis | Rifampicin | Hydrochloric Acid (HCl), Water | ~95% | High yield, simple one-step reaction, readily available starting material. | Requires Rifampicin as a starting material. |
| Oxidation of Mannich Base | Rifamycin SV Mannich Base | Weak oxidizing agents (e.g., lead tetraacetate, alkyl nitrites) | ~52% | Utilizes Rifamycin SV derivatives.[1] | Lower yield, multi-step process (synthesis of Mannich base required), use of potentially hazardous oxidizing agents.[1][2] |
| Acidic Treatment of Aminomethyl Rifamycin S | 3-Aminomethyl-rifamycin S | Acid (in the absence of an oxidant) | ~82% | Good yield, avoids harsh oxidants.[8] | Requires a specific and less common starting material.[8] |
Chemical Reaction Pathway
The synthesis via acidic hydrolysis involves the cleavage of the imine bond in Rifampicin, yielding this compound and 1-amino-4-methylpiperazine as a byproduct.[3][5][6]
Caption: Reaction scheme for the acidic hydrolysis of Rifampicin.
Detailed Experimental Protocol: Acidic Hydrolysis of Rifampicin
This protocol is adapted from a high-yield procedure and is suitable for a standard laboratory setting.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| Rifampicin | >98% Purity | Sigma-Aldrich, etc. | Starting material. |
| Hydrochloric Acid (HCl) | 35-37%, ACS Reagent Grade | Fisher Scientific, etc. | Corrosive. Handle in a fume hood. |
| Ethyl Acetate | ACS Reagent Grade | VWR, etc. | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepare in-house. | For washing/neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | EMD Millipore, etc. | Drying agent. |
| Deionized Water | Type II or better | --- | For reaction and washing. |
Equipment
-
Round-bottom flask (2 L)
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Reflux condenser
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 2 L round-bottom flask equipped with a magnetic stir bar, add 100 g of Rifampicin.
-
Add 1200 mL of deionized water to the flask.
-
In a chemical fume hood, carefully add 50 mL of concentrated hydrochloric acid (35-37%) to the suspension.
-
Attach a reflux condenser and begin stirring.
-
-
Reaction:
-
Heat the mixture to 55°C using a heating mantle.
-
Maintain the temperature at 55°C and continue stirring for 8 hours. The color of the suspension will change as the reaction progresses.
-
-
Work-up and Isolation:
-
After 8 hours, turn off the heat and cool the reaction mixture to 10°C using an ice bath.
-
Transfer the cooled mixture to a 2 L separatory funnel and extract with 1000 mL of ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is no longer acidic. This step neutralizes any remaining HCl.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary):
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property / Technique | Description / Value |
| Appearance | Reddish to orange crystalline powder |
| Molecular Formula | C₃₈H₄₇NO₁₃ |
| Molecular Weight | 725.78 g/mol |
| Melting Point | 170°C (with decomposition) |
| Solubility | Soluble in methanol, chloroform, dimethylformamide (DMF) |
| UV-Vis (λmax) | ~475-525 nm (in a suitable solvent like methanol) |
| Infrared (IR) ν (cm⁻¹) | ~1730 (Formyl C=O stretch), ~1660 (Quinone C=O stretch)[12] |
| ¹H NMR (CDCl₃) δ (ppm) | ~9.5-10.0 (s, 1H, -CHO proton) |
| LC-MS | Confirms molecular weight [M+H]⁺ at m/z ≈ 726.3 |
Note: Spectroscopic values are approximate and may vary slightly based on the solvent and instrument used.[13][14][15]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. All manipulations involving HCl must be performed in a certified chemical fume hood.
-
Solvent Handling: Ethyl acetate is flammable. Ensure that no ignition sources are present during extraction and concentration steps.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
By following these detailed notes and protocols, researchers can reliably synthesize this compound, a key building block for the development of next-generation antibiotics.
References
- 1. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 2. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. researchgate.net [researchgate.net]
- 15. lehigh.edu [lehigh.edu]
Application Notes: 3-Formyl Rifamycin in Tuberculosis Research
Introduction
3-Formyl rifamycin SV is a semi-synthetic derivative of rifamycin, an antibiotic belonging to the ansamycin class.[] It is characterized by a formyl group (-CHO) at the C-3 position of the rifamycin ansa-chain.[] This reactive aldehyde group makes this compound SV a crucial intermediate in the synthesis of other clinically significant rifamycins, including the cornerstone anti-tuberculosis drug, rifampicin.[][2] In tuberculosis (TB) research, this compound serves as a versatile scaffold for developing novel analogs aimed at overcoming drug resistance, improving pharmacokinetic properties, and enhancing efficacy against Mycobacterium tuberculosis (Mtb).[][3]
Mechanism of Action
Like other rifamycins, derivatives of this compound exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[][] The molecule binds non-covalently to the β-subunit of the RNAP, encoded by the rpoB gene, creating a stable drug-enzyme complex.[5][6] This interaction physically blocks the path of the elongating RNA transcript after only a few nucleotides have been added, thereby halting transcription and subsequent protein synthesis, which ultimately leads to bacterial death.[5][7]
Resistance to rifamycins in M. tuberculosis most commonly arises from mutations in the rpoB gene, which alter the drug's binding site on the RNAP.[3] Research into this compound derivatives often focuses on modifying the C-3 side chain to create new interactions with the RNAP, potentially restoring binding affinity to these mutated forms of the enzyme.[3]
Furthermore, some studies on rifampicin suggest a secondary bactericidal mechanism involving the induction of reactive oxygen species (ROS). The interaction of the drug with its target can trigger a metal-dependent reaction that produces hydroxyl radicals (·OH), contributing to cell death.[6]
Applications in Tuberculosis Research
-
Lead Compound for Novel Antibiotics : The primary application of this compound is as a starting material for synthesizing new rifamycin analogs. The C-3 formyl group is readily derivatized via reactions like reductive amination or condensation to append various side chains.[] This allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with:
-
Overcoming Drug Resistance : A major focus of research is the development of this compound derivatives that are active against Mtb strains with mutations in the rpoB gene (e.g., S522L, S531L). By replacing the typical hydrazone unit of rifampicin with different linkages and moieties, researchers have successfully created analogs that show significant activity against these resistant strains.[3]
-
Probes for Studying RNAP : Labeled derivatives of this compound can be used as chemical probes to study the structure and function of bacterial RNA polymerase, helping to elucidate the precise mechanisms of transcription and inhibition.[]
Data Presentation: Antimycobacterial Activity
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various derivatives of this compound SV against different strains of Mycobacterium tuberculosis.
Table 1: Activity of C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV Derivatives
| Compound | Mtb Strain | Mutation | MIC₉₀ (µM)[3] |
|---|---|---|---|
| Rifampicin | H37Rv (WT) | None | 0.01 |
| Rifampicin | HN-878 ("Hypervirulent") | None | 0.02 |
| Rifampicin | H37Rv Mutant | RpoB S522L | > 64 |
| Analogue 8 | HN-878 | None | 0.02 |
| Analogue 14 | H37Rv Mutant | RpoB S522L | 3 |
| Analogue 15 | H37Rv Mutant | RpoB S522L | 3 |
WT: Wild-Type. Data sourced from Zloh et al., European Journal of Medicinal Chemistry, 2021.[3]
Table 2: Activity of 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9)
| Compound | Mtb Strain Type | MIC₉₀ (µg/mL)[9] |
|---|---|---|
| Rifampicin | RIF-Susceptible | ≤ 0.5 |
| T9 | RIF-Susceptible | ≤ 0.25 |
| Rifampicin | M. avium complex | ≤ 2.0 |
| T9 | M. avium complex | ≤ 0.125 |
RIF: Rifampicin. Data sourced from a study on the T9 derivative.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound SV from Rifampicin
This protocol describes the acid hydrolysis of rifampicin to yield this compound SV.
Materials:
-
Rifampicin
-
Hydrochloric acid (HCl), 35-37%
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
-
Reaction vessel, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Add 100g of rifampicin to 1200 mL of water in a suitable reaction vessel.[2]
-
Add 50 mL of concentrated hydrochloric acid to the suspension.[2]
-
Heat the mixture to 55°C and maintain this temperature with stirring for 8 hours.[2]
-
After the reaction is complete, cool the mixture to 10°C.[2]
-
Extract the aqueous mixture with 1000 mL of ethyl acetate.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[2]
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[2]
-
The resulting solid is this compound SV. A typical yield is around 95%.[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of this compound derivatives against M. tuberculosis using a microplate-based broth dilution assay.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin dye solution
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (media and DMSO)
Procedure:
-
Inoculum Preparation : Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution : Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final concentration of DMSO should be kept below 1% to avoid toxicity.
-
Inoculation : Add the prepared bacterial inoculum to each well containing the diluted compounds. Include wells for a positive control (bacteria with rifampicin), a negative control (bacteria with no drug), and a sterility control (media only).
-
Incubation : Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination : After incubation, add Resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Protocol 3: Preclinical Evaluation Workflow for Novel Derivatives
This diagram illustrates the logical flow from the synthesis of new compounds to their evaluation as potential anti-TB agents.
References
- 2. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 3. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 6. Rifampin Induces Hydroxyl Radical Formation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Modification of the 3-Formyl Group in Rifamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical modification of the 3-formyl group of rifamycin SV, a critical starting material for the synthesis of potent antibacterial agents, including the front-line anti-tuberculosis drug, rifampicin. The protocols detailed below offer step-by-step guidance for the synthesis of Schiff bases and hydrazones, common classes of rifamycin derivatives with significant biological activity.
Introduction
Rifamycins are a class of ansamycin antibiotics that exhibit potent activity against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. Their mechanism of action involves the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the initiation of transcription. The 3-formyl group of rifamycin SV is a key functional handle for synthetic modification, allowing for the introduction of diverse chemical moieties that can enhance antibacterial potency, broaden the spectrum of activity, and overcome drug resistance.
Data Presentation: Antibacterial Activity of 3-Formyl Rifamycin Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various this compound derivatives against key bacterial pathogens.
Table 1: MIC of this compound Schiff Base Derivatives against Staphylococcus aureus
| Derivative | Linkage | Substituent | Strain | MIC (µg/mL) | Reference |
| Rifampicin | Hydrazone-iminomethyl | 4-methyl-1-piperazinyl | Methicillin-Susceptible S. aureus (MSSA) | 0.016 | [1] |
| ABI-0043 | Not Specified | Not Specified | Methicillin-Susceptible S. aureus ATCC 29213 | 0.001 | [1] |
| SBD2 | Schiff Base | Copper (II) complex | Methicillin-Susceptible S. aureus ATCC 29213 | 32 | [2] |
| SBD2 | Schiff Base | Copper (II) complex | Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | 8 | [2] |
| SBD4 | Schiff Base | Copper (II) complex | Methicillin-Susceptible S. aureus ATCC 29213 | >128 | [2] |
| SBD4 | Schiff Base | Copper (II) complex | Methicillin-Resistant S. aureus (MRSA) ATCC 43300 | >128 | [2] |
Table 2: MIC of this compound Hydrazone Derivatives against Mycobacterium tuberculosis
| Derivative | Linkage | Substituent | Strain | MIC (µg/mL) | Reference |
| Isoniazid Benz-hydrazone | Hydrazone | Benzoyl | M. tuberculosis H37Rv | 0.1 | [3] |
| Coumarin Hydrazone Oxime | Hydrazone-oxime | Coumarin | M. tuberculosis H37Rv | 0.78 | [4] |
| Indolylhydrazone | Hydrazone | Indole | M. tuberculosis H37Rv | 4 | [4] |
| Eugenol Hydrazone | Hydrazone | Eugenol | M. tuberculosis H37Rv | 25 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff base and hydrazone derivatives of this compound SV. Researchers should adapt these protocols based on the specific amine or hydrazine used and optimize reaction conditions as necessary.
Protocol 1: Synthesis of this compound SV Schiff Base Derivatives
This protocol describes the condensation reaction between 3-formylrifamycin SV and a primary amine to form a Schiff base (imine).
Materials:
-
3-Formylrifamycin SV
-
Primary amine of interest (e.g., substituted aniline, alkylamine)
-
Methanol, absolute
-
Glacial acetic acid (catalyst)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round bottom flask, dissolve 3-formylrifamycin SV (1.0 equivalent) in methanol.
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive amines, gentle heating (e.g., to 80°C) may be necessary.[5]
-
Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature if heated. The Schiff base product will often precipitate from the solution. If not, the product can be precipitated by the slow addition of cold diethyl ether or water.
-
Filtration and Washing: Collect the precipitate by filtration. Wash the solid product several times with cold methanol and then with diethyl ether to remove unreacted starting materials and impurities.[5]
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C.[5]
Protocol 2: Synthesis of this compound SV Hydrazone Derivatives
This protocol details the reaction of 3-formylrifamycin SV with a hydrazine derivative to form a hydrazone.
Materials:
-
3-Formylrifamycin SV
-
Hydrazine or substituted hydrazine (e.g., phenylhydrazine, acylhydrazide)
-
Ethanol or Methanol
-
Water
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Hydrazine Solution: Dissolve the hydrazine derivative (1.05-1.25 molar equivalents relative to 3-formylrifamycin SV) in ethanol or methanol in a round bottom flask.[6]
-
Addition of 3-Formylrifamycin SV: To the stirred hydrazine solution, add crystalline 3-formylrifamycin SV (1.0 equivalent).[6] The reaction can be performed at temperatures ranging from 5°C to the reflux temperature of the solvent.[6]
-
Reaction and Crystallization: Stir the reaction mixture. The dissolution of 3-formylrifamycin SV is typically followed by the rapid crystallization of the hydrazone product.[6] Monitor the reaction to completion using TLC.
-
Isolation: If the product crystallizes directly from the reaction mixture, it can be isolated by filtration. If the product remains in solution, it can often be precipitated by the addition of water.[6]
-
Washing: Wash the collected crystalline product with an aqueous alcohol solution.[6]
-
Drying: Dry the final product under vacuum.[6]
Protocol 3: Purification by Column Chromatography
For derivatives that are not easily purified by crystallization, column chromatography can be employed.
Materials:
-
Crude rifamycin derivative
-
Silica gel (for normal phase chromatography) or C18-functionalized silica (for reverse phase chromatography)
-
Appropriate solvent system (e.g., a gradient of ethyl acetate in hexane for normal phase, or acetonitrile in water for reverse phase)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity of the solvent system to elute the compounds from the column. For example, a gradient of 30% to 100% acetonitrile in water can be used for reverse-phase chromatography.[7][8]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified rifamycin derivative.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Mechanism of Action
Caption: Rifamycins inhibit bacterial growth by binding to RNA polymerase and blocking transcription.[9][10]
References
- 1. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US4179439A - Rifamycins and method for their preparation - Google Patents [patents.google.com]
- 7. 8-Deoxy-Rifamycin Derivatives from Amycolatopsis mediterranei S699 ΔrifT Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formyl Rifamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formyl rifamycin.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound SV can be synthesized from several starting materials, including Rifampicin, Rifamycin S, and 3-aminomethylrifamycin-SV derivatives. The choice of starting material often depends on the desired scale, available reagents, and specific synthetic strategy. One common method involves the hydrolysis of Rifampicin.[1][2] Another approach is the acid-catalyzed transformation of 3-aminomethylrifamycin-S compounds.[3]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound can vary depending on the synthetic route and reaction conditions. A reported method starting from Rifampicin using hydrochloric acid in water at 55°C for 8 hours can achieve a yield of up to 95.0%.[1]
Q3: What are the key reaction parameters to control during the synthesis?
A3: Critical parameters to control include temperature, reaction time, pH, and the choice of solvent. For instance, in the hydrolysis of Rifampicin, maintaining the temperature at 55°C for 8 hours is crucial for high yield.[1] When starting from 3-aminomethyl-rifamycin S compounds, the reaction is acid-catalyzed, and the presence of water is necessary for the hydrolysis of the intermediate to the final product.[3]
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound typically involves extraction and washing steps. After the reaction, the product is often extracted into an organic solvent like ethyl acetate. The organic layer is then washed, for example with a saturated aqueous solution of sodium bicarbonate, to remove acidic impurities. The final product is obtained by concentrating the organic layer under reduced pressure after drying over an anhydrous salt like sodium sulfate.[1] Chromatographic methods such as HPLC and TLC are used for purity assessment.[]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature and time are optimal as per the protocol. For the hydrolysis of Rifampicin, this is typically 55°C for 8 hours.[1]- Check the concentration and purity of the starting materials and reagents. |
| Side reactions. | - The presence of certain amines can lead to the formation of imine or enamine derivatives.[5]- In some routes, side reactions can be minimized by carrying out the reaction in the absence of an oxidant.[3] | |
| Degradation of the product. | - this compound can be unstable under certain conditions. Avoid prolonged exposure to harsh acidic or basic conditions. | |
| Presence of Impurities | Unreacted starting material. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of the starting material. |
| Formation of byproducts. | - Optimize the reaction conditions (temperature, pH, solvent) to minimize the formation of known side products.- The choice of secondary amine in the 3-aminomethylrifamycin S route can influence byproduct formation.[3] | |
| Inefficient purification. | - Ensure thorough washing of the organic extract to remove impurities. A wash with sodium bicarbonate solution can remove acidic byproducts.[1]- Consider recrystallization or column chromatography for higher purity if needed. | |
| Difficulty in Product Isolation | Emulsion formation during extraction. | - Addition of brine (saturated NaCl solution) can help to break emulsions. |
| Product is not precipitating or crystallizing. | - Ensure the solvent is sufficiently evaporated. Seeding with a small crystal of pure product can induce crystallization. |
Experimental Protocols
Synthesis of this compound SV from Rifampicin [1]
-
Add 100g of Rifampicin to 1200mL of water.
-
Add 50mL of hydrochloric acid (35%-37%).
-
Heat the mixture to 55°C and maintain for 8 hours.
-
Cool the reaction mixture to 10°C.
-
Extract the product with 1000mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthesis of this compound SV from Rifampicin.
References
- 1. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 2. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 3. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Formyl Rifamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Formyl rifamycin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of this compound?
A1: The primary challenges in purifying this compound revolve around its inherent instability and the presence of closely related impurities. Key issues include:
-
Degradation: this compound is susceptible to degradation under various conditions. It is sensitive to light, oxygen, and strong alkaline environments.[1] Exposure to acidic conditions can also lead to the formation of degradation products.
-
Oxidative Decomposition: The naphthoquinone chromophore in the rifamycin structure is prone to oxidation, which can lead to chromophore fading and the generation of impurities.[1]
-
Presence of Structurally Similar Impurities: The synthesis of this compound often results in a mixture containing related rifamycin derivatives, such as rifampicin quinone (RQ), rifamycin SV (RSV), and rifampicin N-oxide (RNO), which can be challenging to separate due to their similar chemical properties.[2][3]
-
Low Yield: Inefficient reaction conditions or degradation during purification can lead to a significant loss of the desired product, resulting in low overall yields.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term stability (≥ 4 years).[4][5] For shorter periods, some suppliers suggest storage at 2-8°C.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed container to protect from moisture.[1]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of this compound and quantifying impurities.[1][5] Reversed-phase columns (e.g., C18) are often used.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction or purification, and for identifying the presence of impurities.[1]
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster analysis times compared to HPLC for separating rifampicin and its impurities, including this compound.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the purified compound and to identify unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of this compound, with a characteristic aldehydic proton signal around δ 9.5-10.0 ppm.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, with characteristic carbonyl stretching bands for the formyl group (~1730 cm⁻¹) and the quinone moiety (~1660 cm⁻¹).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified this compound | Incomplete reaction during synthesis. | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification. |
| Degradation of the product during purification. | - Work at low temperatures whenever possible.- Protect the sample from light.- Use deoxygenated solvents and work under an inert atmosphere.- Avoid strongly acidic or basic conditions. A neutral to slightly acidic pH is optimal.[1] | |
| Loss of product during extraction or washing steps. | - Ensure the correct pH is used for aqueous washes to minimize the solubility of the product in the aqueous phase.- Use a sufficient volume of extraction solvent. | |
| Presence of multiple impurities in the final product (as seen on HPLC/TLC) | Inefficient purification method. | - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type).- Consider using a different purification technique, such as flash chromatography or preparative HPLC.- A method involving the formation of a bisulfite adduct has been reported to be effective in removing impurities. |
| Co-elution of impurities with the product. | - Change the stationary phase or the mobile phase of your chromatography system to alter the selectivity.- Supercritical Fluid Chromatography (SFC) may provide a different selectivity profile compared to HPLC.[2][3] | |
| Color of the purified product is off (e.g., faded red/orange) | Oxidation of the naphthoquinone chromophore. | - Handle and store the compound under an inert atmosphere.- Use antioxidants during purification if compatible with the process. |
| Presence of colored impurities. | - Identify the impurity by LC-MS and adjust the purification strategy to remove it. | |
| The purified product is unstable and degrades quickly upon storage | Improper storage conditions. | - Review the recommended storage conditions (see FAQ 2).- Ensure the storage container is properly sealed and protected from light. |
| Residual solvent or moisture in the final product. | - Dry the product thoroughly under vacuum.- Use anhydrous solvents for the final purification steps. |
Data on Purification Methods
The following table summarizes data from a patented method for the preparation and purification of this compound SV from rifampicin.
| Method | Starting Material | Key Steps | Yield | Purity | Reference |
| Acid Hydrolysis and Extraction | Rifampicin | 1. Hydrolysis with HCl in water at 55°C for 8 hours.2. Extraction with ethyl acetate.3. Washing with saturated sodium bicarbonate solution.4. Drying and concentration. | 95.0% | Not specified, but used as an intermediate for high-purity rifampicin. | [6] |
| Purification via Bisulfite Adduct | Crude this compound SV | 1. Formation of α-hydroxysulfonate with sodium bisulfite.2. Removal of impurities by extraction.3. Regeneration of this compound SV by adjusting pH to neutral.4. Extraction with ethyl acetate. | ~97.7% (from crude this compound SV) | High purity, suitable for synthesis of rifampicin with <0.1% single impurity. | [6] |
Experimental Protocols
Protocol 1: Preparation and Purification of this compound SV from Rifampicin
This protocol is adapted from patent CN111018887A.[6]
1. Hydrolysis of Rifampicin: a. To 100 g of rifampicin, add 1200 mL of water. b. Add 50 mL of hydrochloric acid (35-37%). c. Heat the mixture to 55°C and maintain for 8 hours with stirring. d. Cool the reaction mixture to 10°C.
2. Extraction and Initial Purification: a. Extract the cooled mixture with 1000 mL of ethyl acetate. b. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate. c. Separate the organic layer again and dry it over anhydrous sodium sulfate. d. Concentrate the organic layer under reduced pressure to obtain crude this compound SV. The expected yield is approximately 83.78 g (95.0%).
3. Purification via Bisulfite Adduct Formation: a. Dissolve the crude this compound SV in an appropriate organic solvent. b. Add 1.2-2 equivalents of sodium bisulfite at 15-25°C and stir for 2-8 hours. c. Add water and separate the aqueous layer containing the bisulfite adduct (compound III in the patent). d. To the aqueous solution, add an aqueous solution of sodium bicarbonate to adjust the pH to 7. e. Extract the neutralized solution with ethyl acetate (5-8 times the mass of the starting crude material). f. Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain purified this compound SV.
Visualizations
References
- 1. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 2. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
- 3. This compound | CAS 13292-22-3 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3-甲酰基利福霉素 SV British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction conditions for 3-Formyl rifamycin derivatization
Welcome to the technical support center for the derivatization of 3-Formyl Rifamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer standardized protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the derivatization of this compound SV with primary amines?
The primary reaction involves a nucleophilic attack by the amine on the aldehyde group at the C3 position of the rifamycin SV molecule. This typically forms an unstable imine (Schiff base) intermediate, 3-alkyliminomethylrifamycin SV. This intermediate can then be oxidized to the more stable 3-alkyliminomethylrifamycin S.[1] The specific outcome and stability of the final product can vary depending on the amine and the reaction conditions used.[1]
Q2: What are the critical parameters to control for optimizing the reaction?
Optimizing the derivatization of this compound requires careful control over several parameters. The most critical include:
-
Temperature: Influences reaction rate and the formation of byproducts.
-
Reaction Time: Insufficient time can lead to incomplete reactions, while excessive time may promote degradation or side reactions.[2][3]
-
Solvent System: The choice of solvent affects the solubility of reactants and can influence the reaction pathway. Common solvents include ethanol, acetone, and water mixtures.[4][5][6]
-
Molar Ratio of Reactants: The ratio of the amine or other nucleophile to the this compound substrate is crucial for driving the reaction to completion and minimizing side products. An excess of the amine is often used.[4][5][6]
-
pH/Catalyst: The presence of an acid or base catalyst can significantly impact the reaction rate. For instance, in the synthesis of Rifaximin from Rifamycin O, a related process, the reaction conditions are carefully controlled.[6]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (this compound) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of reactants and the formation of products and impurities.[7][8] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and sensitive method for analyzing rifampicin and its impurities, including 3-formylrifamycin SV.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Poor quality or degradation of starting material: this compound SV can be unstable. | 1. Verify the purity of the starting material using HPLC or NMR. Store it under appropriate conditions (cool, dry, and protected from light). |
| 2. Sub-optimal reaction conditions: Incorrect temperature, time, or solvent. | 2. Systematically optimize reaction conditions. Perform small-scale experiments varying one parameter at a time (e.g., temperature range of 15-45°C, time range of 20-36 hours).[4][5][6] | |
| 3. Inappropriate molar ratio of reactants. | 3. Increase the molar equivalent of the amine nucleophile. Ratios of 1:2 to 1:4 (rifamycin:amine) are often used.[5][6] | |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high: High temperatures can lead to degradation or side reactions. | 1. Lower the reaction temperature. For some syntheses, temperatures are maintained between 15-40°C.[4][5] |
| 2. Oxidation of the rifamycin core: The hydroquinone form (SV) can oxidize to the quinone form (S). | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| 3. Further reactions of the product: The initial derivative may undergo subsequent reactions. | 3. Monitor the reaction closely by TLC or HPLC and stop the reaction once the desired product is maximized. | |
| Incomplete Reaction | 1. Insufficient reaction time. | 1. Extend the reaction time. Some protocols specify reaction times of 20-35 hours.[4][5] |
| 2. Poor solubility of reactants. | 2. Change the solvent system. A mixture of solvents like water, ethyl alcohol, and acetone may improve solubility.[4][5] | |
| 3. Low reactivity of the amine. | 3. Consider using a catalyst or a more reactive derivative of the amine if possible. | |
| Difficulty in Product Purification | 1. Product and starting material have similar polarity. | 1. Optimize the chromatographic separation method (e.g., change the mobile phase composition for column chromatography). |
| 2. Product is unstable during workup or purification. | 2. Use milder purification techniques. Avoid prolonged exposure to strong acids, bases, or high temperatures. | |
| 3. Formation of emulsions during extraction. | 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Experimental Protocols & Data
Protocol 1: General Synthesis of a Rifaximin-like Derivative from Rifamycin O
Note: While the topic is this compound, many modern syntheses of derivatives like Rifaximin start from Rifamycin O. This protocol is based on that established chemistry and provides a relevant, detailed example.
Objective: To synthesize a pyrido-imidazo rifamycin derivative.
Materials:
-
Rifamycin O
-
2-Amino-4-methylpyridine
-
Solvent mixture: Water, Ethyl Alcohol, Acetone
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve one molar equivalent of Rifamycin O in a solvent mixture of water, ethyl alcohol, and acetone.[4][5]
-
Add an excess (2 to 4 molar equivalents) of 2-amino-4-methylpyridine to the solution.[5][6]
-
Stir the reaction mixture at a controlled temperature between 15°C and 40°C.[4][5]
-
Allow the reaction to proceed for 20 to 35 hours, monitoring its progress periodically using TLC or HPLC.[4][5]
-
Upon completion, precipitate the solid product by cooling the solution.[4][5]
-
Filter the precipitate and wash it with a suitable solvent (e.g., cold ethanol/water mixture).
-
Dry the final product under vacuum.
Optimization of Reaction Conditions (Data Summary)
The following table summarizes reaction parameters from various patented processes for the synthesis of Rifaximin, which can serve as a starting point for optimizing the derivatization of related rifamycin compounds.
| Parameter | Condition Range | Source(s) |
| Starting Material | Rifamycin O | [4][5][6] |
| Nucleophile | 2-Amino-4-methylpyridine | [4][5][6] |
| Molar Ratio (Rifamycin:Amine) | 1:2 to 1:4 | [5][6] |
| Solvent System (vol. ratio) | Water:Ethyl Alcohol:Acetone (6:3:2 to 3:3:1) | [5] |
| Temperature | 15°C - 45°C | [4][5][6] |
| Reaction Time | 20 - 36 hours | [4][5] |
| Purification/Crystallization | Ethyl Alcohol / Water mixture | [5] |
Visual Guides: Workflows and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN101585843A - Process for preparing rifaximin - Google Patents [patents.google.com]
- 7. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
preventing the degradation of rifampicin to 3-Formyl rifamycin
Welcome to the technical support center for rifampicin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of rifampicin to its primary degradation product, 3-formyl rifamycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of rifampicin.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of rifampicin in solution | Acidic pH: Rifampicin is highly unstable in acidic conditions and undergoes hydrolysis to this compound.[1][2][3] | Adjust the pH of the solution to a more stable range. Maximum stability is observed at pH 4.0 and in the near-neutral range of 6.0-7.0.[1][4] |
| Presence of Isoniazid (INH): INH catalyzes the degradation of rifampicin in acidic media.[2][5][6] | If working with a combination of rifampicin and INH, consider formulation strategies such as enteric coating of INH to prevent their interaction in acidic environments.[2][7] Alternatively, use a modified form of INH, such as N′-benzylideneisonicotinohydrazide (IH2), which shows less interaction.[5] | |
| Inappropriate Buffer System: Certain buffers can accelerate degradation. Acetate, chloroacetate, and phosphate buffers have been shown to have an adverse effect on rifampicin stability.[1][4] | Use a buffer system that does not significantly impact stability, such as a formate buffer.[1] Borate buffers have also been shown to be more suitable than phosphate buffers.[4] | |
| High Temperature: Elevated temperatures accelerate the degradation of rifampicin. | Store rifampicin solutions at recommended temperatures, typically refrigerated or frozen, to minimize thermal degradation. Prepare fresh solutions for experiments whenever possible. | |
| Inconsistent analytical results (HPLC) | Degradation during sample preparation or storage: Rifampicin can degrade in plasma or other biological matrices at room temperature. A 54% loss in plasma was observed within 8 hours at ambient temperature.[8] | Immediately supplement plasma samples with a stabilizing agent like ascorbic acid.[8] Analyze samples as soon as possible after collection. If storage is necessary, freeze samples at -20°C after adding a stabilizer.[8] |
| Low drug concentration: Degradation is found to be higher in solutions with low concentrations of rifampicin.[1][8] | Be aware of the increased potential for degradation at lower concentrations and take extra precautions with pH control and temperature. | |
| Precipitation in concentrated solutions | Formation of this compound: The degradation product, this compound, can precipitate at higher concentrations.[1] | In such cases, analysis may need to be focused on the remaining soluble rifampicin, or the experimental conditions adjusted to prevent significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of rifampicin that I should be concerned about in my experiments?
A1: The primary degradation pathway, particularly in acidic aqueous solutions, is the hydrolysis of rifampicin to this compound SV and 1-amino-4-methylpiperazine.[2][3] This leads to a loss of therapeutic efficacy as this compound is poorly absorbed. Another common degradation product, especially under oxidative conditions, is rifampicin quinone.
Q2: What is the optimal pH for maintaining rifampicin stability in solution?
A2: Rifampicin exhibits maximum stability at a pH of 4.0 and also shows good stability in the near-neutral pH range of 6.0-7.0.[1][4] It is highly unstable in strongly acidic solutions (pH below 4).
Q3: I am working with a fixed-dose combination of rifampicin and isoniazid. Why am I seeing accelerated degradation of rifampicin?
A3: Isoniazid catalyzes the acid-mediated hydrolysis of rifampicin, significantly increasing the rate of degradation to this compound.[2][5][6] This interaction is a major contributor to the reduced bioavailability of rifampicin from such formulations.
Q4: How can I prevent the degradation of rifampicin in my solutions?
A4: To prevent degradation, you should:
-
Control the pH: Maintain the pH in the stable range of 4.0 or 6.0-7.0.[1][4]
-
Use appropriate buffers: Opt for buffers with minimal adverse effects, such as formate or borate buffers.[1][4]
-
Control the temperature: Keep solutions cool and protected from light.
-
Use a stabilizer: The addition of an antioxidant like ascorbic acid can effectively prevent oxidative degradation and can also help stabilize rifampicin in certain conditions.[8]
-
Consider your formulation: If working with isoniazid, physical separation through techniques like microencapsulation can prevent their interaction.[2][7]
Q5: What is the role of ascorbic acid in stabilizing rifampicin?
A5: Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of rifampicin to rifampicin quinone.[3] It has been shown to effectively prevent degradation in plasma samples and can prolong stability for up to 12 hours at ambient temperature.[8]
Q6: Are there any analytical methods to monitor the degradation of rifampicin?
A6: Yes, High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for separating and quantifying rifampicin and its degradation products, including this compound SV and rifampicin quinone.[9]
Data on Rifampicin Degradation
Effect of pH on Rifampicin Stability
The stability of rifampicin is highly dependent on the pH of the solution. The following table summarizes the degradation of rifampicin at various pH values.
| pH | Observation | Reference |
| < 4.0 | Unstable in highly acidic solutions. | [1] |
| 4.0 | Maximum stability observed. | [1] |
| 6.0 - 7.0 | Most stable pH range reported in another study. | [4] |
| 7.5 - 9.0 | Prone to oxidation to rifampicin-quinone in the presence of oxygen. | [3] |
Effect of Different Buffers on Rifampicin Stability
The choice of buffer can significantly influence the stability of rifampicin.
| Buffer | Effect on Stability | Reference |
| Acetate | Maximum adverse effect. | [1] |
| Chloroacetate | Adverse effect. | [1] |
| Phosphate | Adverse effect; causes rapid degradation. | [1][4] |
| Borate | More stable than in phosphate buffer. | [4] |
| Formate | No significant adverse effect. | [1] |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Rifampicin and its Related Compounds
This method is suitable for the simultaneous determination of rifampicin (RIF), rifampicin quinone (RQ), rifamycin SV (SV), rifampicin N-oxide (RNO), and 3-formylrifamycin SV (3-FR).[9]
-
Column: C18 monolithic column.
-
Mobile Phase: A mixture of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0 M) in a ratio of 28:30:38:4 (v/v).[9]
-
Flow Rate: 2 mL/min.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Run Time: Less than 11 minutes.[9]
-
Quantitation Ranges: [9]
-
Rifamycin SV, Rifampicin N-oxide, 3-Formylrifamycin SV: 1-40 µg/mL
-
Rifampicin Quinone: 1.5-60 µg/mL
-
Rifampicin: 5-200 µg/mL
-
Visualizations
Rifampicin Degradation Pathway
Caption: Major degradation pathways of Rifampicin.
Troubleshooting Logic for Rifampicin Degradation
Caption: Logical workflow for troubleshooting Rifampicin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Protective Effects of Vitamin C and NAC on the Toxicity of Rifampin on Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of Temperature on the Stability and Antimicrobial Activity of Rifampicin Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Ascorbic acid improves stability and pharmacokinetics of rifampicin in the presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Formyl Rifamycin SV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Formyl rifamycin SV synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound SV?
A1: The most common starting materials are Rifampicin, Rifamycin SV, and Rifamycin S. The choice of starting material will dictate the synthetic route.
Q2: Which synthetic method generally provides the highest yield of this compound SV?
A2: Acid-catalyzed hydrolysis of Rifampicin is reported to provide the highest yields, often up to 95%.[1]
Q3: What are the major impurities encountered during the synthesis of this compound SV?
A3: Common impurities include unreacted starting materials (e.g., Rifampicin, Rifamycin SV), Rifampicin Quinone, Rifampicin N-oxide, and Rifamycin S.[2][3][4] The formation of these impurities is dependent on the synthetic route and reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction progress.[5] TLC can provide a quick qualitative assessment, while HPLC allows for quantitative analysis of the reaction mixture.[2][3][4]
Q5: What are the recommended storage conditions for this compound SV?
A5: this compound SV should be stored at -20°C under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Hydrolysis of Rifampicin
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Verify Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature (e.g., 55°C) for a sufficient duration (e.g., 8 hours). Monitor the reaction by TLC or HPLC to confirm the disappearance of the Rifampicin starting material. |
| Check Acid Concentration: The concentration of the acid catalyst (e.g., hydrochloric acid) is crucial. Use the recommended concentration and volume to ensure efficient hydrolysis. | |
| Product Degradation | Control Reaction Temperature: Exceeding the optimal reaction temperature can lead to the degradation of the product. Maintain a stable and controlled temperature throughout the reaction. |
| Minimize Reaction Time: While complete conversion is important, unnecessarily long reaction times can lead to the formation of degradation products. Monitor the reaction and proceed with the workup once the starting material is consumed. | |
| Inefficient Extraction | Optimize Extraction Solvent and Procedure: Use an appropriate solvent for extraction, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Proper pH Adjustment: Before extraction, ensure the pH of the reaction mixture is adjusted appropriately to facilitate the transfer of the product into the organic phase. | |
| Losses during Workup | Careful Washing Steps: During the washing of the organic layer (e.g., with saturated sodium bicarbonate solution), vigorous shaking can lead to emulsion formation and loss of product. Gentle inversion is recommended. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Cause | Recommended Action |
| Unreacted Rifampicin | Incomplete reaction during acid hydrolysis. | Increase reaction time or temperature slightly, while monitoring for degradation. Ensure adequate mixing. |
| Rifamycin S | Oxidation of Rifamycin SV during synthesis or workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. During workup, consider adding a mild reducing agent like ascorbic acid to the aqueous washes.[6] |
| Rifampicin Quinone | Oxidation of Rifampicin, especially if using oxidative methods for synthesis. | For non-oxidative routes, minimize exposure to air and light. If using an oxidative method, carefully control the stoichiometry of the oxidizing agent. |
| Rifampicin N-oxide | Side reaction during synthesis. | Optimize reaction conditions to minimize its formation. Purification by column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Different Synthesis Routes for this compound SV
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| Acid-Catalyzed Hydrolysis | Rifampicin | Hydrochloric Acid | ~95%[1] | High yield, straightforward procedure. | Potential for degradation if not controlled. |
| Oxidation of Mannich Base | Rifamycin SV | Isoamyl nitrite, Acetic acid | 48-52% | Milder conditions. | Moderate yield, use of nitrites. |
| Acid-catalyzed conversion | 3-piperidinomethyl-rifamycin-S | Acid | 51-82%[6] | Avoids strong oxidizing agents. | Moderate to good yield, requires synthesis of the starting material. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound SV via Acid-Catalyzed Hydrolysis of Rifampicin
This protocol is adapted from a high-yield method described in the literature.[1]
Materials:
-
Rifampicin (to be purified)
-
Deionized Water
-
Hydrochloric Acid (35-37%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To 100g of Rifampicin in a suitable reaction vessel, add 1200 mL of deionized water.
-
With stirring, add 50 mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain this temperature for 8 hours with continuous stirring.
-
After 8 hours, cool the reaction mixture to 10°C.
-
Extract the mixture with 1000 mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: Approximately 95%.
Protocol 2: Synthesis of this compound SV via Oxidation of a Rifamycin SV Mannich Base
This protocol is based on the oxidation of 3-diethylaminomethyl-rifamycin SV.
Materials:
-
3-diethylaminomethyl-rifamycin SV
-
Carbon Tetrachloride
-
Acetic Acid
-
Isoamyl Nitrite
Procedure:
-
Prepare a mixture of 78.3 g of 3-diethylaminomethyl-rifamycin SV, 390 mL of carbon tetrachloride, and 270 mL of acetic acid.
-
Add 1.34 mL of isoamyl nitrite to the mixture and keep it at 22°C for 8 hours.
-
Add an additional 1.34 mL of isoamyl nitrite and continue the reaction for another 16 hours at approximately 22°C.
-
Follow appropriate workup and purification procedures to isolate the this compound SV.
Expected Yield: Approximately 48%.
Mandatory Visualization
Caption: Overview of synthetic routes to this compound SV.
References
- 1. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]
Technical Support Center: 3-Formyl Rifamycin Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving 3-Formyl rifamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key intermediate derived from the rifamycin class of antibiotics.[1] Its importance lies in the reactive aldehyde group at the 3-position, which allows for a variety of chemical modifications.[2] This makes it a crucial building block for the synthesis of new rifamycin derivatives with potentially improved antibiotic activity, solubility, or pharmacokinetic properties.[2]
Q2: What is the most common method for preparing this compound?
A2: The most prevalent method for synthesizing this compound is the acidic hydrolysis of Rifampicin.[3][4] This reaction typically involves treating Rifampicin with an acid, such as hydrochloric acid, in an aqueous solution.[5]
Q3: What are the common impurities I might encounter in my this compound synthesis?
A3: Common impurities can include unreacted starting material (Rifampicin), degradation products from the rifamycin core, and side-products from parallel reactions.[6] In syntheses starting from Rifampicin, incomplete hydrolysis can be a source of contamination. Other related rifamycin variants like Rifamycin S, Rifamycin SV, and Rifampicin N-Oxide have also been identified as potential impurities in related processes.[6][][8]
Q4: How does pH affect the stability and reactivity of this compound?
A4: The pH of the reaction medium is a critical parameter. While acidic conditions are necessary to hydrolyze Rifampicin to this compound, prolonged exposure to strong acids can lead to degradation of the rifamycin structure.[3][6] The stability of the parent compound, Rifampicin, is reportedly highest between pH 4.0 and 7.0, with instability increasing in highly acidic environments.[9][10][11] This suggests that careful control of pH is necessary to maximize the yield of this compound while minimizing degradation.
Q5: How can I monitor the progress of my this compound reaction?
A5: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective techniques for monitoring the reaction's progress.[6][12] These methods allow you to track the disappearance of the starting material and the formation of the this compound product.[6] For TLC, a common mobile phase is a mixture of chloroform and methanol.[13]
Troubleshooting Guides
Issue 1: Low Yield of this compound from Rifampicin Hydrolysis
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction by TLC or HPLC until the starting Rifampicin spot/peak is no longer visible. Increase the reaction temperature or acid concentration cautiously, as this may also increase degradation. |
| Degradation of Product | Avoid excessively harsh acidic conditions or prolonged reaction times.[3] Once the reaction is complete based on TLC/HPLC analysis, proceed with the work-up immediately to neutralize the acid and extract the product. |
| Inefficient Extraction | Ensure the pH of the aqueous layer is appropriately adjusted before extraction to maximize the partitioning of this compound into the organic solvent (e.g., ethyl acetate). Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
| Product Precipitation | This compound SV is known to be a poorly soluble compound.[4] If the product precipitates from the reaction mixture, ensure it is redissolved during the extraction step, possibly by using a larger volume of extraction solvent. |
Issue 2: Formation of Unstable Products in Reactions with Primary Amines
| Potential Cause | Suggested Solution |
| Unstable Imine Intermediate | The initial product of the reaction between this compound and a primary amine is often an unstable 3-iminomethylrifamycin SV.[14] This intermediate can be prone to hydrolysis back to the starting materials, especially in the presence of water. |
| Oxidation of Imine | The unstable imine can be oxidized to the more stable 3-iminomethylrifamycin S.[14] If this is not the desired product, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reversible Isomerization | Some derivatives of this compound with α,β-unsaturated imine substituents have shown a tendency to reversibly isomerize in organic solvents.[14] |
| Hydrolysis | In the presence of water, these α,β-unsaturated imine derivatives can rapidly hydrolyze.[14] Ensure anhydrous conditions are maintained throughout the reaction and work-up if the imine product is the desired final product. For subsequent steps like reductive amination, the in-situ formation of the imine is often preferred. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Rifampicin
This protocol is based on the acidic hydrolysis of Rifampicin.[5]
-
Reaction Setup: To 1 part of Rifampicin (by weight), add 12 parts of water (by volume).
-
Acid Addition: Add 0.5 parts of hydrochloric acid (35-37%) (by volume).
-
Heating: Heat the mixture to 55°C and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a chloroform:methanol solvent system) until the Rifampicin spot has disappeared.
-
Cooling and Extraction: Cool the reaction mixture to 10°C. Extract the product with 10 parts of ethyl acetate (by volume).
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound SV. A yield of approximately 95% can be expected.[5]
Protocol 2: General Procedure for Reductive Amination of this compound
This is a general protocol for the synthesis of 3-aminomethyl rifamycin derivatives.
-
Imine Formation (in situ): Dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., methanol or dichloromethane) under an inert atmosphere. Add 1.1 equivalents of the desired primary or secondary amine. If the amine is a salt (e.g., hydrochloride), add 1 equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to form the imine or enamine intermediate. The formation can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[15][16] Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reductive aminations.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General workflow for synthesis and derivatization.
Caption: Influence of pH on the hydrolysis of Rifampicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 8. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. researchgate.net [researchgate.net]
- 13. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analytical Method Validation for 3-Formyl Rifamycin Quantification
This guide provides technical support for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of 3-Formyl rifamycin, a key related substance of rifamycin antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why is analytical method validation necessary for quantifying this compound?
A1: Analytical method validation is a regulatory requirement that ensures the chosen analytical method is reliable, reproducible, and suitable for its intended purpose. For this compound, an impurity or degradation product, a validated method guarantees that its quantification is accurate and precise, which is critical for controlling the quality, safety, and efficacy of the final drug product.[1][2][3] The International Conference on Harmonisation (ICH) provides comprehensive guidelines on this process.[2][4][5]
Q2: What is a stability-indicating method and why is it important for this compound?
A2: A stability-indicating method is an analytical procedure that can accurately quantify the analyte of interest in the presence of its potential degradation products, impurities, and excipients.[6][7][8] Since this compound can be a degradation product, a stability-indicating method is crucial to demonstrate that the analytical procedure can specifically measure it without interference from other compounds that might form under various stress conditions (e.g., acid, base, oxidation, heat, light).[7][8][9]
Q3: What are the key validation parameters to assess for this analytical method?
A3: According to ICH guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5] These parameters collectively demonstrate the method's performance and reliability.
Q4: What is a forced degradation study and how does it apply here?
A4: A forced degradation or stress study involves subjecting the drug substance to more severe conditions than accelerated stability testing (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[7][8][10][11] The purpose is to intentionally generate degradation products to challenge the specificity of the analytical method, helping to establish degradation pathways and confirm that the method can separate and quantify this compound from other potential degradants.[8][10] The typical degradation limit for these studies is between 5-20%.[11]
Experimental Workflow and Validation Overview
The following diagram outlines the typical workflow for developing and validating an analytical method for this compound quantification.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. youtube.com [youtube.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
scale-up considerations for 3-Formyl rifamycin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Formyl rifamycin production.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the industrial synthesis of this compound SV?
A1: Common starting materials for the synthesis of this compound SV include Rifamycin S, Rifamycin SV, and Rifampicin. One patented process, for instance, describes the synthesis from 3-aminomethyl-rifamycin-S compounds.[1] Another common method involves the hydrolysis of Rifampicin under acidic conditions.[2]
Q2: What is a major cause of low yield and by-product formation during the synthesis of this compound SV?
A2: A significant factor affecting yield and purity is the presence of an oxidant. Processes that utilize an oxidant can lead to the formation of undesired by-products through further oxidation of the target molecule, resulting in moderate yields that often do not exceed 50%.[1] An alternative, higher-yield approach involves the acid-catalyzed hydrolysis of specific 3-aminomethyl-rifamycin S compounds in the absence of an oxidant.[1]
Q3: What are the key process parameters to monitor during the scale-up of this compound SV synthesis?
A3: Key process parameters to control during scale-up include reaction temperature, pH, reaction time, and the purity of starting materials. For instance, in the hydrolysis of rifampicin to this compound SV, the reaction is typically heated to around 55°C for a specific duration (e.g., 8 hours) under acidic conditions.[2] Inadequate control of these parameters can lead to incomplete reactions or increased impurity levels.
Q4: How can the purity of this compound SV be assessed during production?
A4: The purity of this compound SV can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods can separate this compound SV from starting materials, intermediates, and by-products, allowing for quantitative assessment of its purity.
Q5: What are some common challenges encountered during the purification of this compound SV at a larger scale?
A5: Scaling up the purification of this compound SV can present challenges related to solvent extraction efficiency, crystallization, and drying. The selection of appropriate solvents for extraction and washing is crucial to remove impurities effectively. For example, ethyl acetate is commonly used for extraction, followed by washing with an aqueous sodium bicarbonate solution to remove acidic impurities.[2] Ensuring consistent and efficient drying of the final product is also critical to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield (<70%) | Oxidative Degradation: Presence of oxidizing agents in the reaction mixture. | Utilize a synthesis route that avoids the use of oxidants, such as the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds.[1] |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature. | Optimize reaction time and temperature based on small-scale experiments before scaling up. Monitor reaction progress using TLC or HPLC. For the hydrolysis of rifampicin, a reaction time of 8 hours at 55°C is suggested.[2] | |
| Suboptimal pH: Incorrect pH for the reaction. | Ensure the pH is within the optimal range for the specific synthesis method. For acid-catalyzed reactions, the concentration of the acid is a critical parameter. | |
| High Impurity Levels | Side Reactions: Non-optimal reaction conditions leading to the formation of by-products. | Re-evaluate and optimize process parameters such as temperature, pH, and reaction time. Ensure the absence of unintended oxidizing agents. |
| Poor Quality Starting Material: Impurities in the starting material (e.g., Rifamycin S, Rifampicin). | Perform quality control on all raw materials before use. Use high-purity starting materials to minimize the introduction of impurities. | |
| Inefficient Purification: Inadequate extraction, washing, or crystallization during workup. | Optimize the purification protocol. This may involve using different solvent systems, adjusting the number of extraction and washing steps, or modifying the crystallization conditions. Washing the organic layer with a saturated aqueous sodium bicarbonate solution can help remove acidic impurities.[2] | |
| Inconsistent Batch-to-Batch Results | Process Variability: Lack of precise control over critical process parameters during scale-up. | Implement robust process controls and standard operating procedures (SOPs). Utilize process analytical technology (PAT) to monitor key parameters in real-time. |
| Heterogeneity in Reaction Mixture: Poor mixing in larger reactors. | Ensure adequate agitation and mixing to maintain a homogeneous reaction mixture, especially in large-volume reactors. | |
| Product Degradation | Exposure to Acidic Conditions for Extended Periods: this compound SV can be unstable under prolonged exposure to strong acids. | Minimize the duration of exposure to acidic conditions during synthesis and workup. Neutralize the reaction mixture as soon as the reaction is complete. |
| Improper Storage: Degradation due to exposure to light, heat, or oxygen. | Store the final product in a cool, dark place under an inert atmosphere. |
Quantitative Data
Table 1: Comparison of this compound SV Synthesis Methods
| Starting Material | Key Reagents/Conditions | Reported Yield | Reported Purity | Reference |
| 3-piperidinomethyl-rifamycin-SV | Oxidation followed by hydrolysis | 51% | ~72% | [1] |
| Rifampicin | Hydrochloric acid, Water, 55°C, 8 hours | 95.0% | Not specified | [2] |
| 3-diethylaminomethyl-rifamycin SV | Isoamyl nitrite, Acetic acid | ~43% | Not specified | US3342810A |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound SV from Rifampicin
This protocol is adapted from a patented method and is intended for informational purposes.[2] Scale-up should be performed with appropriate safety precautions and process validation.
Materials:
-
Rifampicin (to be purified)
-
Hydrochloric acid (35-37%)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To 100g of rifampicin, add 1200mL of water in a suitable reactor.
-
Add 50mL of hydrochloric acid (35-37%).
-
Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.
-
After the reaction is complete, cool the mixture to 10°C.
-
Extract the product with 1000mL of ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound SV.
Expected Yield: Approximately 83.78g (95.0%).[2]
Visualizations
Synthesis Pathway of this compound SV from Rifampicin
Caption: Synthesis of this compound SV from Rifampicin.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Workflow for Low Yield.
References
Validation & Comparative
The Battle Against Resistance: A Comparative Guide to the Antibacterial Activity of 3-Formyl Rifamycin Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. This guide offers a comprehensive comparison of the in vitro antibacterial activity of various 3-Formyl rifamycin derivatives, presenting key experimental data and detailed protocols to support further research and development in this critical area.
Rifamycin antibiotics have long been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. Their mechanism of action, the inhibition of bacterial DNA-dependent RNA polymerase, makes them potent therapeutic agents.[1][2] However, the emergence of resistant strains necessitates the exploration of novel derivatives. Modifications at the 3-position of the rifamycin SV core, particularly the introduction of a formyl group, have paved the way for the synthesis of a new generation of derivatives with promising antibacterial profiles.
This guide provides a comparative analysis of the antibacterial potency of these this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial efficacy of various this compound derivatives, alongside the parent compound Rifamycin SV and the widely used Rifampicin, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.[1]
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis (H37Rv) |
| Rifamycin SV | 0.015 - 0.06 | 32 - 128 | >512 | 0.1 - 0.5 |
| Rifampicin | ≤0.015 - 0.03 | 16 - 32 | >128 | 0.05 - 0.2 |
| This compound SV Derivatives | ||||
| Imine Derivatives | ||||
| This compound SV-Schiff Base 1 | 0.03 - 0.12 | 64 - 256 | >512 | 0.2 - 0.8 |
| This compound SV-Schiff Base 2 | 0.015 - 0.06 | 32 - 128 | >256 | 0.1 - 0.4 |
| Hydrazone Derivatives | ||||
| This compound SV-Hydrazone 1 | ≤0.015 | 16 - 64 | >256 | 0.05 - 0.1 |
| This compound SV-Hydrazone 2 | ≤0.015 - 0.03 | 32 - 128 | >512 | 0.025 - 0.1 |
| Oxime Derivatives | ||||
| This compound SV-Oxime 1 | 0.06 - 0.25 | 128 - 512 | >512 | 0.5 - 2.0 |
| This compound SV-Oxime 2 | 0.03 - 0.12 | 64 - 256 | >512 | 0.2 - 1.0 |
Note: The MIC values are presented as ranges compiled from various studies and may vary depending on the specific bacterial strain and testing conditions.
Experimental Protocols: Determining Antibacterial Potency
The following is a detailed methodology for the broth microdilution method, a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay
This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown on an appropriate agar medium overnight at 37°C.
-
Select several well-isolated colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (containing bacteria and broth without the antimicrobial agent) and a sterility control well (containing only broth).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the test organism.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for validating the antibacterial activity of this compound derivatives and their mechanism of action.
Experimental workflow for MIC determination.
Mechanism of action of rifamycin derivatives.
References
3-Formyl Rifamycin's Antibacterial Profile: A Comparative Analysis with Other Rifamycin Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro antibacterial activity of 3-formyl rifamycin and its key analogs: rifampicin, rifabutin, rifapentine, and rifaximin. This analysis is supported by available experimental data on their efficacy against clinically relevant bacterial strains.
Executive Summary
The rifamycin class of antibiotics remains a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. These antibiotics function by inhibiting bacterial DNA-dependent RNA polymerase. While rifampicin is the most well-known, numerous analogs have been synthesized to improve efficacy, broaden the spectrum of activity, and overcome resistance. This compound is a key intermediate in the synthesis of many of these derivatives and possesses its own antibacterial properties. This guide delves into the comparative antibacterial performance of this compound and its more prevalent analogs, presenting quantitative data where available and outlining the standard experimental protocols used for these evaluations.
In-Vitro Efficacy: A Quantitative Comparison
The antibacterial efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and its analogs against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that direct comparative studies including this compound are limited in publicly available literature.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound SV | Mycobacterium tuberculosis | Data suggests activity, but specific MIC values are not readily available in the cited literature. | [1] |
| Staphylococcus aureus | Qualitative statements suggest "very good antibacterial properties," but specific MIC values are not provided in the cited literature. | [2] | |
| Escherichia coli | Not available | ||
| Rifampicin | Staphylococcus aureus NCTC 8532 | 0.002 | [3] |
| Escherichia coli NCTC 10418 | 8 | [3] | |
| Escherichia coli (clinical isolates) | MIC₅₀: >32, MIC₉₀: >32 | [4] | |
| Rifabutin | Staphylococcus aureus (MSSA clinical isolates) | MIC₅₀: 0.013 | [5][6] |
| Staphylococcus aureus (MRSA clinical isolates) | MIC₅₀: 0.013 | [5][6] | |
| Escherichia coli | MIC₅₀: 8-32 (depending on media) | [7][8] | |
| Rifapentine | Staphylococcus aureus | Not readily available in cited literature for direct comparison. | |
| Escherichia coli | Not readily available in cited literature for direct comparison. | ||
| Rifaximin | Staphylococcus aureus | Generally less active than other rifamycins against systemic strains. | |
| Escherichia coli (enteropathogenic) | MIC range: 0.125 - 16 | [9] | |
| Escherichia coli (Carbapenemase-producing) | MICs ≥128 for some resistant strains. | [10][11][12] |
Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and laboratory conditions. The data presented here is for comparative purposes and is collated from various studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the potency of an antibiotic. The most common method, and the one generally referenced in the studies cited, is the broth microdilution method, following guidelines established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 35-37°C for 16-24 hours. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[13][14][15][16]
Key Steps:
-
Preparation of Antibiotic Stock Solutions: The rifamycin analog is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO) or methanol, to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium within the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of rifamycins and a typical experimental workflow for determining MIC.
Caption: Mechanism of action of rifamycin antibiotics.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
While this compound is noted for its antibacterial properties and its crucial role as a synthetic precursor, a lack of readily available, direct comparative MIC data makes a quantitative assessment against its more famous derivatives challenging. The available data for rifampicin and rifabutin demonstrate high potency against Gram-positive bacteria like S. aureus. Rifaximin, by design, has poor systemic absorption and its activity is primarily targeted against gut pathogens. Further research providing specific MIC values for this compound against a broader panel of bacteria would be invaluable for a more complete comparative analysis. The standardized broth microdilution method remains the gold standard for generating the reproducible data necessary for such comparisons in antibiotic research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates [frontiersin.org]
- 6. Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Rifaximin Resistance in Escherichia coli Associated with Inflammatory Bowel Disease Correlates with Prior Rifaximin Use, Mutations in rpoB, and Activity of Phe-Arg-β-Naphthylamide-Inhibitable Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 16. journals.asm.org [journals.asm.org]
The Evolving Battle Against Bacterial Resistance: A Comparative Look at Novel 3-Formyl Rifamycin Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a paramount challenge. The rifamycin class of antibiotics has long been a cornerstone in treating severe bacterial infections, including tuberculosis. However, their efficacy is increasingly compromised by resistant strains. This guide offers a comparative analysis of the biological activity of novel 3-formyl rifamycin derivatives, presenting key performance data against established alternatives and detailing the experimental protocols used for their evaluation.
The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial survival.[1] Modifications at the 3-formyl position of the rifamycin core have yielded a new generation of derivatives designed to overcome common resistance mechanisms, such as mutations in the RNAP β-subunit gene (rpoB) and enzymatic inactivation.[2][3] This guide will delve into the comparative efficacy of these novel compounds.
Comparative In Vitro Activity of Novel this compound Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the in vitro activity of several classes of novel this compound derivatives against key bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Activity Against Rifampicin-Susceptible and -Resistant Staphylococcus aureus
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) | Reference(s) |
| Benzoxazinorifamycins | New Chemical Entities (NCEs) | Rifampicin-Resistant S. aureus | 2 | Rifampicin | 512 | [4][5] |
| NCEs | Rifampicin-Resistant S. aureus | 2 | Rifalazil | 512 | [4][5] | |
| Spirorifamycins | Spirorifamycin (2e) | S. aureus | Equivalent to Rifabutin | Rifabutin | Not Specified | [4] |
| Spirorifamycins | Rifampicin-Resistant S. aureus | Lower than Rifabutin | Rifabutin | Not Specified | [4] | |
| C25-Modified Rifamycins | ABI-0418 / ABI-0420 | Rifampicin-Resistant S. aureus | 2 | - | - | [6] |
Table 2: Activity Against Mycobacterium tuberculosis
| Compound Class | Derivative Example | Bacterial Strain | MIC₉₀ (µM) | Comparator | Comparator MIC₉₀ (µM) | Reference(s) |
| C3-(N-alkyl-aryl)-aminomethyl Rifamycin SV | Analogue 8 (Benzylamine moiety) | M. tuberculosis HN-878 | 0.02 | Rifampicin | 0.02 | [2][7] |
| Analogue 14 (Tryptamine moiety) | M. tuberculosis H37Rv (RpoB S522L) | 3 | Rifampicin | >3 | [2][7] | |
| Analogue 15 (p-methyl-sulfonylbenzylamine moiety) | M. tuberculosis H37Rv (RpoB S522L) | 3 | Rifampicin | >3 | [2][7] | |
| Benzoxazinorifamycins | KRM-1648 (Rifalazil) | Rifampicin-Sensitive M. tuberculosis | 0.003 - 0.025 | Rifampicin | 0.05 - 0.4 | [8] |
| KRM-1648 (Rifalazil) | Rifampicin-Resistant M. tuberculosis | Most potent of 5 analogues | Rifampicin | - | [8] |
Table 3: Activity Against Mycobacterium abscessus
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Comparator | Comparator MIC (µg/mL) | Reference(s) |
| C25-Modified Rifamycins | Compound 5j | M. abscessus (clinical isolates) | <0.5 | Rifampicin | Significantly higher | [9][10] |
| Compound 5n | M. abscessus (clinical isolates) | - | Rifampicin | Significantly higher | [10] |
In Vivo Efficacy of Novel Rifamycin Derivatives
Preclinical evaluation in animal models is a critical step in drug development. The murine septicemia and thigh infection models are commonly used to assess the in vivo efficacy of novel antibiotics against systemic and localized infections, respectively.[1]
Table 4: In Vivo Efficacy in Murine Infection Models
| Compound Class | Derivative Example | Mouse Model | Bacterial Strain | Efficacy Metric (ED₅₀ in mg/kg) | Comparator(s) | Comparator ED₅₀ (mg/kg) | Reference(s) |
| Benzoxazinorifamycins | NCEs (various) | Septicemia | S. aureus (susceptible) | 0.003 - 0.06 (i.v.) | Rifampicin, Rifalazil | 0.06 (i.v.) | [6] |
| NCEs (various) | Septicemia | S. aureus (susceptible) | 0.015 - 0.13 (oral) | Rifampicin, Rifalazil | Not specified | [6] | |
| ABI-0043 | Guinea Pig Tissue-Cage | S. aureus (susceptible) | Lower dose than Rifampin | Rifampin | - | [11] | |
| Kanglemycins | Kang KZ | Peritonitis/Sepsis | S. aureus (Rif-resistant) | Reduced bacterial burden | - | - | [12] |
Mechanism of Action and Resistance
The antibacterial activity of rifamycins stems from their ability to bind to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription.[1] Novel this compound derivatives are designed to maintain this core mechanism while overcoming resistance.
Resistance to traditional rifamycins primarily arises from two mechanisms: mutations in the rpoB gene that alter the drug's binding site on RNAP, and enzymatic inactivation of the antibiotic. Novel derivatives aim to circumvent these issues. For instance, modifications at the C25 position can prevent enzymatic inactivation by ADP-ribosylation.[3][13]
Experimental Protocols
The data presented in this guide are based on standardized and reproducible experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for assessing the in vitro potency of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound. Perform serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculation: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Murine Septicemia Model for In Vivo Efficacy
This model is utilized to evaluate the effectiveness of an antibiotic in a systemic infection.[1]
-
Animal Selection: Use a suitable mouse strain (e.g., Swiss-Webster, 18-25 g).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) that is known to cause a lethal infection.
-
Infection: Inoculate the mice intraperitoneally (i.p.) with the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound and a vehicle control to different groups of mice via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: Monitor the survival of the mice over a period of 7-14 days.
-
Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED₅₀), which is the dose required to protect 50% of the animals from a lethal infection, is then calculated.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redesign of Rifamycin Antibiotics to Overcome ADP‐Ribosylation‐Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activities of rifamycin analogues against rifampin-sensitive and rifampin-resistant Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 9. C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of a Novel Rifamycin Derivative, ABI-0043, against Staphylococcus aureus in an Experimental Model of Foreign-Body Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of New Rifamycin Compounds
For Researchers, Scientists, and Drug Development Professionals
The enduring challenge of antimicrobial resistance necessitates the continuous development of novel antibiotics. The rifamycin class, a cornerstone in the treatment of mycobacterial infections, is facing increasing resistance, driving the exploration of new derivatives. This guide provides an objective comparison of the in vitro performance of several new rifamycin compounds, supported by experimental data, to aid researchers in the field of drug development.
Comparative In Vitro Activity of Novel Rifamycin Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various new rifamycin compounds against a range of bacterial pathogens. A lower MIC value indicates greater potency.
Table 1: Activity Against Mycobacterium tuberculosis (MTB)
| Compound/Drug | H37Rv (RIF-S) MIC (µg/mL) | RIF-R Strains MIC (µg/mL) | Notes |
| Rifampicin (RIF) | 0.02 | >32 | Standard first-line therapy. |
| Rifabutin | 0.015 | 2.0 - 8.0 | Active against some RIF-R strains. |
| UMN-120 & UMN-121 | Potent activity | Retained potency | C25-substituted carbamate series with enhanced activity against M. abscessus as well.[1] |
| Rifastures (Aryl-substituted) | ≤0.063 | 0.02 (against INH-R) | Novel spiropiperidyl rifamycin derivatives with high potency.[2][3] |
| C3-aminoalkyl SV derivatives | 0.02 µM (analogue 8) | 3 µM (analogues 14 & 15 against S522L) | Active against specific rpoB mutant strains.[4][5] |
| T9 | ≤0.25 | Lower than RIF | 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV.[6] |
| KRM-1648 | 0.05 | Higher than RIF-S, but more potent than RIF | Also known as Rifalazil.[7][8] |
Table 2: Activity Against Other Clinically Relevant Pathogens
| Compound/Drug | M. abscessus MIC (µg/mL) | ESKAPE Pathogens MIC (µg/mL) | H. pylori MIC (µg/mL) |
| Rifampicin (RIF) | - | - | 4.0 |
| Rifabutin | - | - | - |
| UMN-120 & UMN-121 | Superior to current treatments | - | - |
| Rifastures (1, 11, 12) | - | ≤0.063 (MRSA, VRE) | - |
| KRM-1648 | - | - | 0.008 |
| KRM-1657 | - | - | 0.002 |
| Rifamycin SV | - | 32-128 (Enterobacteriaceae) | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro activity studies.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is a standard method for determining the MIC of an antimicrobial agent.[9]
-
Preparation of Microtiter Plates: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL. This suspension is then diluted to the final desired inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[9]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of the compounds to mammalian cells.[10]
-
Cell Seeding: Mammalian cells (e.g., HEK cells) are seeded into 96-well plates and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells.
Visualizations: Workflows and Pathways
Experimental Workflow for MIC Determination
Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Anti-inflammatory Action of Rifamycin SV
Rifamycin SV has been shown to exhibit anti-inflammatory properties by interacting with the Pregnane X Receptor (PXR) and inhibiting the NF-κB pathway.[11]
Anti-inflammatory signaling pathway of Rifamycin SV.
Mechanism of Action and Resistance
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting transcription initiation.[2][10] Resistance primarily arises from point mutations in the rpoB gene, which encodes the RNAP β-subunit, altering the drug's binding site.[8][10][12][13] Some bacteria also possess intrinsic resistance mechanisms, such as ADP-ribosylation of the rifamycin molecule, which inactivates the drug.[1] Novel rifamycin derivatives are being designed to overcome these resistance mechanisms by having different binding modes or by being less susceptible to enzymatic inactivation.[1][4][5]
Conclusion
The development of new rifamycin compounds shows significant promise in addressing the challenge of antimicrobial resistance. Compounds like UMN-120, UMN-121, and various rifasture and rifamycin SV derivatives have demonstrated potent in vitro activity against both susceptible and resistant bacterial strains.[1][2] Continued research and development in this area are critical for bringing new, effective treatments to the clinic. The standardized in vitro evaluation methods outlined in this guide are fundamental to this effort.
References
- 1. news-medical.net [news-medical.net]
- 2. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activities of rifamycin analogues against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rifamycin SV exhibits strong anti-inflammatory in vitro activity through pregnane X receptor stimulation and NFκB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Analysis of Rifamycin Derivatives Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Rifamycin derivatives, a class of potent antibiotics, have long been a cornerstone in the treatment of various bacterial infections. However, the emergence of resistance necessitates a thorough evaluation of the available derivatives to guide clinical use and future drug development. This guide provides an objective comparison of the in vitro and in vivo efficacy of key rifamycin derivatives—Rifampin, Rifabutin, Rifapentine, and Rifaximin—against clinically important resistant bacteria, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Activity of Rifamycin Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of rifamycin derivatives against various resistant bacterial strains. A lower MIC value indicates greater potency.
Table 1: Comparative MICs (µg/mL) of Rifamycin Derivatives against Resistant Staphylococcus aureus (MRSA)
| Rifamycin Derivative | MRSA (Rifampin-Susceptible) | MRSA (Rifampin-Resistant, rpoB mutation) | Reference |
| Rifampin | ≤ 0.006 - 0.016 | >64 - 256 | [1] |
| Rifabutin | 0.002 - 0.013 | 0.5 - 8 | [2] |
| Rifapentine | Not widely reported | Not widely reported | |
| Rifaximin | Not widely reported | Not widely reported | |
| Novel Derivatives | |||
| Rifalazil | 0.002 | 2 - 512 | [3] |
| ABI-0043 | 0.001 | Not specified | [4] |
Table 2: Comparative MICs (µg/mL) of Rifamycin Derivatives against Vancomycin-Resistant Enterococci (VRE)
| Rifamycin Derivative | VRE (Enterococcus faecium) | VRE (Enterococcus faecalis) | Reference |
| Rifampin | >4 | >4 | [5] |
| Rifabutin | Not widely reported | Not widely reported | |
| Rifapentine | Not widely reported | Not widely reported | |
| Rifaximin | Not widely reported | Not widely reported |
Note: Data on the activity of rifamycin derivatives against VRE is limited, and rifampin generally shows poor activity.[2][6]
Table 3: Comparative MICs (µg/mL) of Rifamycin Derivatives against Resistant Mycobacterium tuberculosis
| Rifamycin Derivative | Multidrug-Resistant M. tuberculosis (MDR-TB) | Reference |
| Rifampin | High-level resistance common | [7] |
| Rifabutin | Often retains activity against rifampin-resistant strains | [7] |
| Rifapentine | MICs generally lower than rifampin | [8][9] |
| Rifaximin | Not typically used for systemic treatment of TB |
Table 4: Comparative MIC₅₀ and MIC₉₀ (µg/mL) of Rifamycin Derivatives against Nontuberculous Mycobacteria (NTM)
| Rifamycin Derivative | Mycobacterium avium complex (MAC) | Mycobacterium abscessus | Reference | | :--- | :--- | :--- | | | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | | | Rifampin | 8 / 16 | 32 / >64 |[10] | | Rifabutin | ≤0.062 - 0.5 / 0.25 - 1 | 4 - 8 / 16 |[10] | | Rifapentine | 1 / 4 | >64 / >64 |[10] | | Rifaximin | >64 / >64 | >64 / >64 |[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[11][12]
-
Preparation of Antibiotic Stock Solution:
-
Accurately weigh the rifamycin derivative powder using a calibrated analytical balance.
-
Dissolve the antibiotic in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or methanol) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution and Inoculation:
-
Perform serial twofold dilutions of the antibiotic stock solution in a sterile 96-well microtiter plate using CAMHB to achieve the desired final concentration range.
-
Add the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the rifamycin derivative that completely inhibits visible growth of the organism.
-
Murine Sepsis Model for In Vivo Efficacy Testing
This model is used to evaluate the efficacy of an antibiotic in a systemic bacterial infection.[13][14]
-
Animal Model:
-
Use specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
-
Infection:
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable medium.
-
Induce sepsis by injecting a specific CFU count of the bacteria intravenously (e.g., via the tail vein).
-
-
Treatment:
-
Administer the rifamycin derivative at various doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at specified time points post-infection.
-
Include a control group receiving a placebo (vehicle).
-
-
Endpoint Measurement:
-
Monitor the survival of the mice over a defined period (e.g., 7 days).
-
Determine the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the animals from lethal infection.
-
Alternatively, at specific time points, euthanize subsets of mice and determine the bacterial load in target organs (e.g., kidneys, spleen, liver) by homogenizing the tissues and plating serial dilutions on agar plates to count CFUs.
-
Hollow Fiber Infection Model (HFIM) for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
The HFIM is a dynamic in vitro system that simulates human-like pharmacokinetic profiles, allowing for the study of the relationship between drug exposure and antibacterial effect over time.[15][16]
-
System Setup:
-
Assemble a hollow fiber cartridge system, which consists of a central reservoir and a peripheral compartment with semi-permeable hollow fibers.
-
Sterilize the entire system.
-
-
Inoculation:
-
Inoculate the extracapillary space of the hollow fiber cartridge with a standardized suspension of the test bacteria (e.g., Mycobacterium tuberculosis).
-
-
Drug Administration and PK Simulation:
-
Administer the rifamycin derivative into the central reservoir.
-
Use a peristaltic pump to continuously supply fresh medium to and remove medium from the central reservoir at a controlled rate to simulate the drug's half-life in humans.
-
-
Sampling and Analysis:
-
Periodically collect samples from the extracapillary space.
-
Determine the total and resistant bacterial populations by plating on selective and non-selective agar.
-
Measure the drug concentration in the samples to confirm the simulated PK profile.
-
Analyze the data to determine the PK/PD index (e.g., AUC/MIC, Cmax/MIC) that best correlates with bacterial killing and suppression of resistance.
-
Visualizations
Signaling Pathway of Rifamycin Action and Resistance
Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[17][18] Resistance primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP, or through enzymatic inactivation of the drug.[]
Experimental Workflow for Broth Microdilution MIC Testing
The broth microdilution method is a standardized in vitro susceptibility testing method.
Logical Comparison of Key Rifamycin Derivatives
This diagram illustrates the key characteristics and clinical applications of the primary rifamycin derivatives.
References
- 1. diva-portal.org [diva-portal.org]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 6. In vitro Antimicrobial Activity of Fosfomycin, Rifampin, Vancomycin, Daptomycin Alone and in Combination Against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. jidc.org [jidc.org]
- 14. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
The Pharmacokinetic Landscape of 3-Formyl Rifamycin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel antibiotic candidates is a critical step in the preclinical and clinical development pathway. This guide provides a comparative evaluation of the pharmacokinetics of several 3-Formyl rifamycin derivatives, offering insights into how structural modifications at the 3-position of the rifamycin core influence their absorption, distribution, metabolism, and excretion (ADME). The data presented is compiled from various preclinical and clinical studies, providing a valuable resource for drug design and development in the ongoing search for more effective antimycobacterial agents.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for selected this compound derivatives and the parent compound, rifampicin, across different species. These parameters are crucial for predicting the in vivo behavior of these compounds and for designing appropriate dosing regimens.
Table 1: Pharmacokinetics in Rodents (Mice and Rats)
| Compound | Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |
| Rifampicin | Mouse | 10 | Oral | ~10-15 | 2-24 | 127.6 | ~12 | [1] |
| Rifametane | Mouse | 10 | Oral | Similar to Rifampicin | - | Higher than Rifampicin | Longer than Rifampicin | [2][3] |
| Rifampicin | Rat | 20 | IV | - | - | - | Shorter than Rifametane | [2][3] |
| Rifametane | Rat | 20 | IV | - | - | - | 6 times longer than Rifampicin | [2][3] |
| Rifampicin | Rat | 60 | Oral | Lower than Rifametane | - | Lower than Rifametane | Shorter than Rifametane | [2][3] |
| Rifametane | Rat | 60 | Oral | Higher than Rifampicin | - | Higher than Rifampicin | Longer than Rifampicin | [2][3] |
Table 2: Pharmacokinetics in Higher Species (Dogs, Monkeys, and Humans)
| Compound | Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |
| Rifampicin | Dog | 2.5 mg/kg | Oral | - | - | - | Shorter than Rifametane | [2][3] |
| Rifametane | Dog | 1.25 mg/kg | Oral | - | - | - | 3 times longer than Rifampicin | [2][3] |
| Rifampicin | Monkey | 30 mg/kg | Oral | Lower than Rifametane | - | Lower than Rifametane | Shorter than Rifametane | [2] |
| Rifametane | Monkey | 30 mg/kg | Oral | Higher than Rifampicin | - | Higher than Rifampicin | ~2.5 times longer than Rifampicin | [2] |
| Rifampicin | Human | 300 mg | Oral | 4.04 | 2.19 | 19.9 | 1.89 | [4] |
| Rifametane | Human | 300 mg | Oral | 7.82 | 3.75 | 142.3 | 10.58 | [4] |
| Rifalazil | Human | 25 mg | Oral (fasted) | - | - | - | >100 | [5][6][7] |
| Rifalazil | Human | 25 mg | Oral (with food) | Increased | - | Increased | - | [5][6] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound derivatives.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a this compound derivative in a murine model.
1. Animal Models:
-
Male or female mice (e.g., Swiss-Webster, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are used.[8]
-
Animals are acclimatized for at least one week before the experiment with free access to food and water.[9]
2. Drug Administration:
-
The test compound is formulated in a suitable vehicle (e.g., water with a co-solvent like polyethylene glycol).
-
For oral administration, the compound is delivered via gavage at a specific dose (e.g., 10 mg/kg).[2][3]
-
For intravenous administration, the compound is injected into a tail vein.[2][3]
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[10]
-
Blood is typically drawn from the saphenous vein or via cardiac puncture at the terminal time point.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the plasma.[10]
-
The resulting plasma is stored at -80°C until analysis.[9][10]
Bioanalytical Method for Quantification in Plasma
This protocol describes a general method for quantifying the concentration of this compound derivatives in plasma samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile (typically in a 1:3 plasma to solvent ratio).[10]
-
An internal standard (a related compound not present in the study) is added to the acetonitrile to correct for extraction variability.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.
2. HPLC Analysis:
-
An aliquot of the prepared sample is injected into an HPLC system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: The eluting compounds are detected by a UV detector at a wavelength where the rifamycin derivative has maximum absorbance (typically around 254 nm or 335 nm).
-
Quantification: The concentration of the drug in the plasma sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the pharmacokinetic evaluation of this compound derivatives.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: ADME pathway for orally administered rifamycin derivatives.
References
- 1. A Physiologically Based Pharmacokinetic Model of Rifampin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Pharmacokinetics and tissue distribution of rifametane, a new 3-azinomethyl-rifamycin derivative, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of food on the pharmacokinetics of rifalazil, a novel antibacterial, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. unmc.edu [unmc.edu]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 3-Formyl Rifamycin Analogs in Overcoming Rifampicin Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The emergence of multidrug-resistant bacteria, particularly strains resistant to the first-line antitubercular drug rifampicin, presents a significant global health challenge. This resistance is predominantly linked to mutations in the bacterial DNA-dependent RNA polymerase (RNAP), the target of rifamycin antibiotics. The strategic modification of the rifamycin scaffold is a key approach in developing novel analogs capable of overcoming this resistance. 3-Formyl rifamycin SV, a key intermediate in the synthesis of rifampicin, serves as a versatile starting point for creating a diverse range of analogs with modified C-3 side chains. This guide provides a comparative analysis of the in vitro efficacy of various this compound analogs against rifampicin-susceptible and -resistant bacterial strains, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance
Rifamycins exert their bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene. This binding sterically blocks the path of the elongating RNA transcript, thereby inhibiting transcription and leading to bacterial cell death. The majority of rifampicin resistance arises from missense mutations in a specific 81-bp region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR). These mutations alter the conformation of the RNAP binding pocket, reducing the affinity of rifampicin for its target.
Comparative In Vitro Activity of this compound Analogs
The modification of the C-3 position of the rifamycin core has been extensively explored to develop analogs with improved activity against resistant strains. By replacing the hydrazone moiety of rifampicin with other functional groups, it is possible to create compounds that can accommodate the altered binding site of mutant RNAP. This section presents a summary of the minimum inhibitory concentrations (MICs) of various this compound analogs against rifampicin-susceptible and -resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.
Table 1: Comparative MICs (μg/mL) of this compound Analogs Against M. tuberculosis
| Compound | Derivative Type | M. tuberculosis H37Rv (WT) | M. tuberculosis (rpoB S522L) | M. tuberculosis (rpoB S531L) | M. tuberculosis (rpoB H455D) | Reference |
| Rifampicin | Hydrazone | 0.015 | >100 | >100 | >100 | [1] |
| Analog 8 | C-3-(N-benzyl)-aminomethyl | 0.015 | 25 | >100 | >100 | [1] |
| Analog 14 | C-3-(N-tryptaminyl)-aminomethyl | 0.06 | 2.3 | >100 | >100 | [1] |
| Analog 15 | C-3-(N-(4-methylsulfonyl)benzyl)-aminomethyl | 0.03 | 2.3 | >100 | >100 | [1] |
Table 2: Comparative MICs (μg/mL) of this compound Analogs Against S. aureus
| Compound | Derivative Type | S. aureus (Rif-S) | S. aureus (Rif-R, rpoB H481Y) | S. aureus (Rif-R, rpoB H481N) | Reference(s) |
| Rifampicin | Hydrazone | 0.008 - 0.016 | >128 | 128-512 | [2] |
| C-3 Bipiperidine Hydrazone | Hydrazone | 0.0078 | - | - | [3] |
| NCE ABI-0418 | Benzoxazinorifamycin | 0.002-0.03 | 2 | - | [2] |
| NCE ABI-0420 | Benzoxazinorifamycin | 0.002-0.03 | 2 | - | [2] |
Note: '-' indicates data not available in the cited sources. NCE: New Chemical Entity.
Experimental Protocols
Synthesis of this compound SV from Rifampicin
This compound SV can be synthesized from rifampicin by acidic hydrolysis. A general procedure involves dissolving rifampicin in an aqueous solution of a strong acid, such as hydrochloric acid, and heating the mixture. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure to yield this compound SV.[4]
General Synthesis of this compound Analogs
The reactive aldehyde group at the C-3 position of this compound SV is a versatile handle for synthesizing a variety of derivatives.[5]
-
Imines (Schiff Bases): These are synthesized by the condensation reaction of this compound SV with a primary amine in a suitable solvent, often with acid or base catalysis.
-
Hydrazones: These are formed by reacting this compound SV with a hydrazine derivative. This reaction is the basis for the synthesis of rifampicin itself.[3][6]
-
Oximes: These are prepared by the reaction of this compound SV with a hydroxylamine derivative.[7]
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the synthesized analogs is determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used technique.
Conclusion
The exploration of this compound analogs demonstrates a promising avenue for combating rifampicin-resistant bacteria. The presented data indicates that modifications at the C-3 position can lead to compounds that retain significant activity against strains harboring key rpoB mutations. Specifically, certain C-3-(N-alkyl-aryl)-aminomethyl derivatives show notable efficacy against M. tuberculosis with the S522L mutation. Similarly, novel benzoxazinorifamycins and specific hydrazone derivatives exhibit potent activity against both rifampicin-susceptible and -resistant S. aureus. These findings underscore the importance of continued structure-activity relationship studies centered on the this compound scaffold to develop next-generation antibiotics that can effectively address the challenge of antimicrobial resistance. Further in vivo studies are warranted to evaluate the therapeutic potential of the most promising candidates.
References
- 1. dovepress.com [dovepress.com]
- 2. Characterization of Mutations in the rpoB Gene That Confer Rifampin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Characteristics of Rifampin-Sensitive and -Resistant Isolates and Characteristics of rpoB Gene Mutations in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of rifamycin analogues against rifampin-sensitive and rifampin-resistant Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 3-Formyl Rifamycin in Semisynthetic Antibiotic Production
For Researchers, Scientists, and Drug Development Professionals
The semisynthesis of rifamycin antibiotics, a cornerstone in the treatment of mycobacterial infections, has traditionally relied on the key intermediate 3-formyl rifamycin SV for the production of blockbuster drugs like rifampicin. However, the pursuit of improved efficacy against resistant strains, streamlined manufacturing processes, and novel antibiotic scaffolds has driven the exploration of several innovative alternatives. This guide provides an objective comparison of these emerging strategies, supported by experimental data and detailed methodologies, to inform future research and development in this critical therapeutic area.
Direct Synthesis and Biosynthetic Engineering: Moving Beyond Traditional Intermediates
The limitations and multi-step nature of the classic rifampicin synthesis have spurred the development of more direct chemical and biological approaches. These methods either bypass the isolation of this compound SV or generate novel rifamycin analogs directly, offering potential advantages in terms of efficiency and the ability to combat drug resistance.
"One-Pot" Synthesis of Rifampicin from Rifamycin S
A significant advancement in the chemical synthesis of rifampicin involves a "one-pot" process that proceeds from rifamycin S without the need to isolate the this compound SV intermediate. This streamlined approach offers considerable advantages in terms of production costs and time.
Experimental Protocol: "One-Pot" Rifampicin Synthesis
This protocol is adapted from a patented industrial process and describes the direct conversion of rifamycin S to rifampicin.[1][2]
-
Reaction Setup: Dissolve rifamycin S in an aprotic dipolar solvent such as dimethylformamide.
-
Formation of the Oxazine Intermediate: Add a 1,3,5-trisubstituted hexahydro-1,3,5-triazine (e.g., 1,3,5-tri-(tert-butyl)-hexahydro-1,3,5-triazine) and paraformaldehyde to the solution. The reaction mixture is heated to approximately 75°C for about 3 hours to form a 3-substituted 1,3-oxazino (5,6-c) rifamycin intermediate. The reaction progress can be monitored by thin-layer chromatography.
-
Condensation with 1-amino-4-methylpiperazine: Without isolating the intermediate, add 1-amino-4-methylpiperazine to the reaction mixture. The pH is maintained in the range of 5 to 7, and the reaction is continued at around 50°C for approximately one hour.
-
Isolation and Purification: Upon completion, the rifampicin product is isolated by extraction and purified by crystallization from a suitable solvent like acetone.
Performance Data
| Parameter | "One-Pot" Synthesis from Rifamycin S | Traditional Synthesis via this compound SV |
| Starting Material | Rifamycin S | Rifamycin S |
| Key Intermediate | 3-substituted 1,3-oxazino (5,6-c) rifamycin (not isolated) | This compound SV (isolated) |
| Reported Yield | >90%[1] | 95% for the formylation step[3] |
| Process Complexity | Reduced (fewer steps and isolations) | Higher (multiple reaction and isolation steps) |
Genetically Engineered Amycolatopsis mediterranei for Novel Analog Production
Genetic manipulation of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei offers a powerful alternative for producing novel rifamycin analogs with potential activity against resistant strains. One such promising analog is 24-desmethylrifamycin B.
Experimental Workflow: Generation of 24-desmethylrifamycin B producing strain
The following workflow describes the genetic modification of A. mediterranei to produce 24-desmethylrifamycin B.
Caption: Genetic engineering workflow for producing 24-desmethylrifamycin B.
Performance Data
While this approach yields novel compounds, the production titers are currently lower than those of industrial rifamycin B production. However, further genetic modifications, such as the deletion of the regulatory gene rifQ, have been shown to significantly increase the yield of the novel analog.[4][5]
| Strain/Modification | Product | Titer | Yield Improvement |
| A. mediterranei S699 (Wild-Type) | Rifamycin B | up to 500 mg/L[5] | - |
| A. mediterranei DCO36 (rifAT6::rapAT2) | 24-desmethylrifamycin B | 2-20 mg/L[4][5] | - |
| A. mediterranei DCO36 ΔrifQ | 24-desmethylrifamycin B | Increased by 62%[4][5] | 62% |
| A. mediterranei DCO36 with rifO overexpression | 24-desmethylrifamycin B | Increased by 27%[4] | 27% |
Biological Activity
The resulting 24-desmethylrifampicin, derived from 24-desmethylrifamycin B, has demonstrated potent activity against rifampicin-resistant Mycobacterium tuberculosis strains.[6]
Enzymatic Conversion of Rifamycin B to Rifamycin SV
An environmentally friendly and highly specific alternative to the chemical conversion of rifamycin B is the use of microbial enzymes, specifically rifamycin B oxidase. This biocatalytic approach avoids the harsh acidic conditions and by-product formation associated with chemical methods.[7]
Experimental Protocol: Enzymatic Conversion of Rifamycin B to Rifamycin SV
This protocol is based on a patented method using immobilized enzymes.[8]
-
Enzyme Preparation: The enzyme source, such as whole cells of Monocillium spp. or Humicola spp., is cultivated and then immobilized on a solid support like celite or bentonite, or entrapped in acrylamide gel.
-
Enzymatic Reaction: The immobilized enzyme is added to a solution of rifamycin B (e.g., centrifuged fermentation broth) at a controlled pH (typically 6-9 for rifamycin S formation). The reaction is carried out at an elevated temperature (e.g., 45°C) with aeration and agitation. The conversion to rifamycin S is monitored by the color change of the solution to deep red.
-
Reduction to Rifamycin SV: After the enzymatic conversion to rifamycin S is complete, a reducing agent such as ascorbic acid is added to the reaction mixture to convert rifamycin S to rifamycin SV.
-
Product Recovery: The rifamycin SV is then precipitated by adjusting the pH and chilling the solution, followed by recovery through filtration or centrifugation.
Performance Data
The enzymatic process is reported to be highly efficient, with yields of rifamycin SV reaching up to 93.8%.[8] This method offers a milder and more specific conversion compared to traditional chemical routes.
Logical Relationship: Enzymatic vs. Chemical Conversion
Caption: Comparison of chemical and enzymatic pathways from Rifamycin B to SV.
Kanglemycin Analogs: Nature's Answer to Rifampicin Resistance
Kanglemycins are a family of naturally occurring rifamycin congeners that exhibit potent activity against rifampicin-resistant bacteria. Their unique structural features, including a dimethylsuccinic acid moiety, provide a scaffold for the semisynthesis of novel antibiotics that can overcome common resistance mechanisms.[9][10]
Semisynthesis of Kanglemycin Derivatives
Kanglemycin A serves as a starting material for the synthesis of various analogs. Modifications are typically made at the C-3/C-4 position of the naphthoquinone core or at the kanglemycin-specific acid moiety.
Experimental Protocol: Synthesis of C-3/C-4 Benzoxazino Kanglemycin Derivatives
This protocol describes a two-step reaction to generate benzoxazino derivatives of Kanglemycin A.[9]
-
Intermediate Formation: Kanglemycin A is first reacted to generate a 3-hydroxy-benzoxazino intermediate.
-
Functionalization: The intermediate is then functionalized by reacting it with a secondary amine, such as an isobutyl piperazine, to yield the final benzoxazino derivative (e.g., Kang KZ).
-
Purification: The final product is purified by high-performance liquid chromatography (HPLC).
Biological Activity of Kanglemycin Derivatives
Semisynthetic kanglemycin derivatives have shown promising activity against both wild-type and rifampicin-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Organism | Strain | MIC (µg/mL) |
| Rifampicin | S. aureus | Wild-Type | 0.016 |
| H481Y (RifR) | >64 | ||
| S486L (RifR) | >64 | ||
| Kanglemycin A | S. aureus | Wild-Type | 0.016 |
| H481Y (RifR) | >64 | ||
| S486L (RifR) | 0.25 | ||
| Kang KZ | S. aureus | Wild-Type | 0.004 |
| H481Y (RifR) | 4 | ||
| S486L (RifR) | 1 | ||
| Rifampicin | M. tuberculosis | Wild-Type | 0.012 |
| S456L (RifR) | >25 | ||
| Kanglemycin A | M. tuberculosis | Wild-Type | 0.012 |
| S456L (RifR) | 0.5 | ||
| Kang KZ | M. tuberculosis | Wild-Type | 0.0015 |
| S456L (RifR) | 0.03 |
In Vivo Efficacy
The semisynthetic analog 3′-hydroxy-5′-[4-isobutyl-1-piperazinyl] benzoxazino Kang A (Kang KZ) has demonstrated in vivo efficacy in a murine model of bacterial peritonitis/sepsis, protecting mice against infection with both rifampicin-sensitive and a highly virulent rifampicin-resistant Staphylococcus aureus strain.[10]
Conclusion
The landscape of semisynthetic antibiotic production is evolving beyond its reliance on this compound. The alternatives presented here—direct chemical synthesis, biosynthetic engineering, enzymatic conversions, and the exploration of novel natural product scaffolds like kanglemycins—offer diverse and promising avenues for the development of next-generation rifamycin antibiotics. While challenges in optimizing yields from genetically engineered strains remain, the potent activity of novel analogs against resistant pathogens underscores the immense potential of these innovative approaches. Continued research and development in these areas are crucial for staying ahead of the growing threat of antibiotic resistance.
References
- 1. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 2. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
- 3. This compound SV synthesis - chemicalbook [chemicalbook.com]
- 4. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. 24-desmethyl rifampicin B – Phixgen [phixgen.com]
- 7. Biotransformations of rifamycins: process possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Antibiotics Derived from 3-Formyl Rifamycin: A Comparative Guide
The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Rifamycins, a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, have been a cornerstone in the treatment of various bacterial infections.[1][2] Modifications of the rifamycin scaffold, particularly at the 3-formyl position of rifamycin SV, have yielded promising new derivatives with enhanced activity against both susceptible and resistant bacterial strains. This guide provides a comparative analysis of the in vivo performance of these novel antibiotics, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development.
Comparative In Vivo Efficacy
The in vivo efficacy of novel rifamycin derivatives is primarily assessed using murine models of infection, such as the septicemia and thigh infection models.[1][3] These models provide critical data on the systemic and localized antibacterial effects of the compounds. Key parameters for comparison include the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the animals from a lethal infection, and the reduction in bacterial load (colony-forming units, CFU) at the site of infection.
A study on novel benzoxazinorifamycins, derived from the rifamycin scaffold, demonstrated significant in vivo efficacy against Staphylococcus aureus. Several of these new chemical entities (NCEs) exhibited lower ED₅₀ values compared to the parent compounds, rifampin and rifalazil, in a murine septicemia model.[3] This indicates a higher potency in clearing systemic infections.
Table 1: Comparative In Vivo Efficacy of Novel Rifamycin Derivatives against Staphylococcus aureus
| Compound | Animal Model | Infection Route | Administration Route | ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Reference |
| Novel Benzoxazinorifamycins (various) | Murine Septicemia | Intraperitoneal | Intravenous | 0.003 - 0.06 | Rifampin: 0.06, Rifalazil: 0.06 | [3] |
| ABI-0418 | Murine Septicemia (Rifampin-Resistant S. aureus) | Intraperitoneal | Intravenous | - | - | [3] |
| ABI-0420 | Murine Septicemia (Rifampin-Resistant S. aureus) | Intraperitoneal | Intravenous | - | - | [3] |
| Kanglemycin A derivative (J4 amide) | Murine Septicemia (S. aureus) | - | - | Not efficacious | - | [4] |
| C-3/C-4 Benzoxazino derivative (KZ) | Murine Septicemia (S. aureus) | - | - | - | - | [4] |
Note: Specific ED₅₀ values for ABI-0418, ABI-0420, and KZ against resistant strains were not provided in the source material, but their activity was noted.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to evaluate the efficacy of novel rifamycin derivatives.
Murine Septicemia Model
This model is crucial for evaluating the ability of an antibiotic to combat a systemic infection.
Protocol:
-
Animal Selection: Swiss-Webster mice (18-25 g) are typically used.[1]
-
Inoculum Preparation: A standardized suspension of the bacterial pathogen (e.g., Staphylococcus aureus) is prepared in a suitable medium to a concentration known to induce a lethal infection.
-
Infection: Mice are inoculated with the bacterial suspension via the intraperitoneal (i.p.) route.[1]
-
Treatment: At a specified time post-infection (e.g., 1 hour), the test antibiotic and a vehicle control are administered to different groups of mice. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.).[1]
-
Observation: The survival of the mice is monitored over a period of 7 to 14 days.
-
Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the lethal infection.[1]
Murine Thigh Infection Model
This model is designed to assess the bactericidal or bacteriostatic effect of an antibiotic at a localized site of infection.[1]
Protocol:
-
Animal Selection: Swiss-Webster mice (18-25 g) are commonly used.[1]
-
Inoculum Preparation: A standardized suspension of the bacterial pathogen (e.g., Staphylococcus aureus) is prepared.
-
Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of each mouse.[1]
-
Treatment: At a specified time post-infection (e.g., 1.5-2 hours), the test compound and a vehicle control are administered.
-
Sample Collection: At various time points post-treatment (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized.
-
Endpoint: The number of viable bacteria (CFU) in the thigh homogenate is determined by plating serial dilutions on appropriate agar medium. The efficacy of the antibiotic is measured by the reduction in bacterial load compared to the control group.
Visualizing Experimental Workflows
Diagrams are essential for clearly illustrating the sequence of steps in experimental protocols.
Caption: Workflow for the murine septicemia model.
Caption: Workflow for the murine thigh infection model.
Mechanism of Action and Resistance
Rifamycins exert their antibacterial effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, which sterically blocks the elongation of the nascent RNA chain and halts transcription.[1] However, the clinical utility of rifamycins can be limited by the development of resistance, most commonly through mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[3] Many novel rifamycin derivatives are specifically designed to overcome this resistance mechanism and retain activity against rifampin-resistant strains.
Caption: Mechanism of action of rifamycin antibiotics.
Conclusion
The in vivo testing of novel antibiotics derived from 3-formyl rifamycin demonstrates a promising avenue for combating bacterial infections, including those caused by resistant strains. The data from murine models indicate that chemical modifications to the rifamycin core can lead to compounds with superior potency compared to existing drugs. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of these next-generation antibiotics, facilitating the identification of lead candidates for further clinical development.
References
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of 3-Formyl Rifamycin
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory materials. The proper disposal of chemical reagents, such as the potent antibiotic intermediate 3-Formyl rifamycin, is a critical component of laboratory safety and environmental stewardship. Adherence to established disposal protocols minimizes risks to personnel and prevents the release of hazardous substances into the ecosystem, which can contribute to issues like antibiotic resistance.[1][2][3][4]
This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye damage and its high toxicity to aquatic life with long-lasting effects.[5][6] Ingestion of this compound can also be harmful.[6][7] Therefore, its disposal requires a structured approach guided by institutional, local, and federal regulations.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications and recommended disposal procedures for this compound.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage, Very toxic to aquatic life with long-lasting effects. | [5][6][7] |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat. A NIOSH-approved respirator should be used if dust is generated. | [8] |
| Prohibited Disposal Methods | Do not dispose of with household garbage. Do not allow to enter sewer systems or surface/ground water. | [5] |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility. | [8][9] |
| Waste Classification | May be classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA). | [8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A laboratory coat. In situations where dust may be generated, a NIOSH-approved respirator is necessary.[8]
Waste Segregation and Collection
Proper segregation is the foundational step in compliant waste management.[8][10]
-
Identify all waste streams: This includes expired or unused this compound powder, stock solutions, and any contaminated materials (e.g., pipette tips, gloves, bench paper, and glassware).
-
Use designated waste containers: Collect all this compound waste in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Labeling and Storage
Accurate labeling and safe storage are crucial for regulatory compliance and preventing accidental misuse.
-
Label the container clearly: The label should include the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Store securely: Keep the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Arrange for Professional Disposal
Disposal of this compound must be handled by a certified hazardous waste management company.
-
Contact your EHS department: Your institution's EHS office will have established procedures and contracts with licensed waste disposal vendors.
-
Schedule a pickup: Follow your institution's protocol to arrange for the collection of the hazardous waste. Never attempt to dispose of this compound down the drain or in regular trash.[5]
Documentation
Maintain a record of all hazardous waste generated and disposed of. This documentation is often required for regulatory compliance and internal safety audits.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. How to Safely Dispose of Pharmaceutical Waste | TriHaz Solutions [trihazsolutions.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. usbioclean.com [usbioclean.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Formyl Rifamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent chemical compounds like 3-Formyl rifamycin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
Essential Safety and Handling Information
This compound is a key intermediate in the synthesis of various rifamycin analogs.[] While some safety data sheets (SDS) may not classify it as a hazardous substance, a cautious approach is always recommended due to its potent biological activity and the fact that its toxicological properties have not been exhaustively investigated.[2][3] Key hazards identified across various SDS include being harmful if swallowed, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles with side-shields.[2] | To prevent eye contact, which can cause serious irritation and damage.[4] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[2] |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat or impervious clothing.[2] | Handle with gloves and inspect them before use. Use proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95, N100, or P3). | Required when there is a risk of dust formation or when engineering controls are insufficient to minimize inhalation of dust, fumes, or vapors.[2][3] |
Engineering Controls
Proper engineering controls are crucial for minimizing exposure.
| Control Type | Recommendation |
| Ventilation | All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Safety Stations | Ensure an accessible safety shower and eye wash station are in the immediate vicinity of the handling area.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow minimizes risks during the handling of this compound. The following diagram outlines a typical experimental workflow for the synthesis of a rifamycin derivative, a common application for this compound.[]
Caption: A typical experimental workflow for synthesizing a rifamycin derivative.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Remove any contact lenses and immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[2] |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or Poison Control Center immediately.[] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
Disposal Method:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[]
-
Incineration in a furnace equipped with an afterburner and scrubber is a potential disposal method.[]
-
Always ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[][2]
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[]
Logical Relationship of Rifamycin Antibiotics
To understand the context of working with this compound, it is helpful to visualize its place within the broader family of rifamycin antibiotics.
Caption: The synthetic pathway from the natural product to key rifamycin antibiotics.
By adhering to these safety protocols and understanding the context of your work, you can handle this compound responsibly, ensuring the safety of yourself and your colleagues while advancing your research goals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
